molecular formula C9H8BrN B3225263 4-(Bromomethyl)-3-methylbenzonitrile CAS No. 1247022-11-2

4-(Bromomethyl)-3-methylbenzonitrile

Cat. No.: B3225263
CAS No.: 1247022-11-2
M. Wt: 210.07 g/mol
InChI Key: AFWUDADEHIHOQA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methylbenzonitrile is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWUDADEHIHOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247022-11-2
Record name 4-(bromomethyl)-3-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-3-methylbenzonitrile: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 4-(bromomethyl)-3-methylbenzonitrile, a key bifunctional building block in contemporary organic synthesis. The strategic placement of a reactive benzylic bromide and a versatile nitrile group on a substituted benzene ring makes this reagent invaluable for the construction of complex molecular architectures. This document will explore the compound's chemical structure, physicochemical and spectroscopic properties, and established synthetic protocols. Furthermore, it will delve into its chemical reactivity, with a focus on its application as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their research and development endeavors.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the selection of appropriate starting materials and intermediates. This compound has emerged as a compound of significant interest due to its dual reactivity. The presence of a bromomethyl group provides a readily accessible electrophilic site for nucleophilic substitution reactions, while the cyano group can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. This unique combination allows for a modular and convergent approach to the synthesis of complex target molecules.

Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of bioactive compounds, including kinase inhibitors and agents targeting central nervous system disorders.[1] The methyl group on the aromatic ring also offers a point for further functionalization or can be used to modulate the steric and electronic properties of the final product. This guide will provide a comprehensive overview of this versatile reagent, offering both fundamental knowledge and practical insights for its application.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis. This section details the structural and physical characteristics of this compound.

Molecular Structure and Identifiers

The chemical structure of this compound consists of a benzene ring substituted with a bromomethyl group, a methyl group, and a cyano group at positions 4, 3, and 1, respectively.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name This compound[2]
CAS Number 1247022-11-2[2]
Molecular Formula C₉H₈BrN[2]
Molecular Weight 210.07 g/mol [2]
SMILES N#CC1=CC=C(CBr)C(C)=C1[2]
InChI 1S/C9H8BrN/c1-7-4-8(6-11)2-3-9(7)5-10/h2-4H,5H2,1H3
InChIKey AFWUDADEHIHOQA-UHFFFAOYSA-N[2]
Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate reaction conditions, solvents, and purification methods.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Solid
Appearance White to off-white crystalline solid or powder[3]
Melting Point Data for the specific isomer is not consistently reported; related isomers have melting points in the range of 53-117 °C.[4][5]
Boiling Point Not readily available, likely to decompose at higher temperatures. A related isomer, 4-(bromomethyl)benzonitrile, has a boiling point of around 256°C.[3]
Solubility Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Store at 2-8°C under an inert gas.[1]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons of the bromomethyl group (CH₂Br) around 4.5 ppm. The methyl group (CH₃) protons would appear as a singlet around 2.4 ppm. The aromatic protons would appear as multiplets in the range of 7.3-7.8 ppm.

  • ¹³C NMR: The carbon NMR would show a characteristic peak for the nitrile carbon (C≡N) around 118 ppm. The benzylic carbon (CH₂Br) would appear around 32 ppm. The remaining aromatic and methyl carbons would appear in their expected regions.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band for the nitrile (C≡N) stretch, typically found in the range of 2220-2240 cm⁻¹ for aromatic nitriles.[6] Other characteristic peaks would include those for C-H stretching of the aromatic ring and alkyl groups, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be evident in the molecular ion and bromine-containing fragment peaks.

Synthesis and Purification

The most common and direct method for the synthesis of this compound is through the radical bromination of the corresponding methyl-substituted precursor, 4-cyano-2-methyltoluene (3,4-dimethylbenzonitrile). This reaction selectively brominates the benzylic position due to the stability of the resulting benzylic radical.

Synthetic Workflow

The general workflow for the synthesis involves the reaction of the starting material with a brominating agent, typically N-bromosuccinimide (NBS), in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane under reflux.[7][8]

G cluster_0 Synthesis Workflow start 3,4-Dimethylbenzonitrile reagents NBS, AIBN CCl₄, Reflux start->reagents reaction Radical Bromination reagents->reaction product This compound reaction->product purification Filtration, Recrystallization, Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a benzylic bromide from a methylarene and can be adapted for this compound.[7]

Materials:

  • 3,4-Dimethylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), dry

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylbenzonitrile in dry carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the reaction mixture to remove the precipitated succinimide.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophilic handle for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including:

  • Amines: to form substituted benzylamines.

  • Alcohols and Phenols: to form ethers.

  • Thiols: to form thioethers.

  • Carboxylates: to form esters.

  • Cyanide: to introduce a second nitrile group.

  • Azide: to form benzyl azides, which can be further reduced to amines or used in click chemistry.

These transformations are fundamental in building molecular complexity and are widely employed in the synthesis of pharmaceutical and agrochemical targets.[1][3]

central This compound Prod_amine Substituted Benzylamine central->Prod_amine Prod_ether Ether central->Prod_ether Prod_thioether Thioether central->Prod_thioether Prod_dinitrile Dinitrile Compound central->Prod_dinitrile Nu_amine R₂NH (Amine) Nu_amine->central Nu_alcohol ROH (Alcohol) Nu_alcohol->central Nu_thiol RSH (Thiol) Nu_thiol->central Nu_cyanide CN⁻ (Cyanide) Nu_cyanide->central

Sources

Analytical Strategies for Novel Chemical Entities: A Case Study on Unassigned Identifiers (e.g., CAS 100136-98-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and materials science, researchers frequently encounter novel, proprietary, or unindexed chemical entities. A common scenario involves working with a compound assigned a provisional or erroneous identifier, such as the queried CAS 100136-98-3 .

Before attempting to retrieve the molecular weight and formula for such a compound, a rigorous analytical scientist must first validate the identifier. As demonstrated in this technical guide, CAS 100136-98-3 is an invalid or unassigned Registry Number based on standard checksum validation algorithms [1]. Consequently, no public database contains its molecular weight or formula.

This whitepaper pivots from database retrieval to de novo structural elucidation . It outlines the field-proven protocols and causality behind the experimental choices required to determine the exact molecular weight, empirical formula, and structural connectivity of an unknown chemical entity.

Part 1: The Anatomy and Validation of CAS Registry Numbers

A CAS Registry Number (CAS RN) is a unique, sequential identifier assigned by the Chemical Abstracts Service. It contains no inherent chemical information but serves as a universal database key. A valid CAS RN is separated by hyphens into three parts: up to seven digits, followed by two digits, and a single check digit [1].

The Modulus 10 Checksum Algorithm

To ensure data integrity and prevent transcription errors, the final digit of a CAS RN is a check digit calculated using a weighted modulus 10 algorithm [2]. The calculation involves multiplying each digit (from right to left, excluding the check digit) by its position index, summing the products, and finding the remainder when divided by 10 [1].

Table 1: Checksum Validation for "100136-98-3"

Digit (Right to Left)Position Index (

)
Calculation (Digit

)
Product
81

8
92

18
63

18
34

12
15

5
06

0
07

0
18

8
Sum of Products 69

Validation Result:


.
The expected check digit for the sequence 100136-98 is 9 , not 3 . Therefore, CAS 100136-98-3 is mathematically invalid [1]. When faced with an invalid identifier, researchers must rely on primary analytical techniques to determine the compound's molecular weight and formula.

Part 2: De Novo Characterization Workflow

When a compound lacks a valid registry entry, its molecular weight and formula cannot be looked up; they must be measured. A self-validating analytical system requires orthogonal techniques to prevent false positives.

Mandatory Visualization: Analytical Pathway

G Start Unknown/Unassigned Compound (e.g., CAS 100136-98-?) HRMS High-Resolution Mass Spectrometry (Exact Mass & Isotope Pattern) Start->HRMS NMR NMR Spectroscopy (1D 1H/13C & 2D COSY/HSQC) Start->NMR ElemAnal Elemental Analysis (Combustion Analysis) Start->ElemAnal MolForm Empirical & Molecular Formula HRMS->MolForm m/z to Formula MolWeight Exact Molecular Weight HRMS->MolWeight [M+H]+ Ion Structure Final Structural Elucidation NMR->Structure Atom Connectivity ElemAnal->MolForm Orthogonal Validation MolForm->Structure MolWeight->Structure

Fig 1: Orthogonal workflow for determining the molecular weight and formula of unknown entities.

Part 3: Experimental Protocols & Causality

To determine the molecular weight and formula of an unindexed compound, follow this self-validating protocol. Do not rely on a single instrument; every claim must be orthogonally verified.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact molecular weight and generate candidate molecular formulas.

  • Sample Preparation: Dissolve

    
     of the unknown compound in 
    
    
    
    of LC-MS grade Methanol/Water (50:50).
    • Causality: Using ultra-high purity solvents prevents ion suppression and minimizes background noise, ensuring the detector is not saturated by contaminants.

  • Ionization Selection: Inject

    
     into an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) system. Run in both positive (
    
    
    
    ) and negative (
    
    
    ) modes.
    • Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI) which shatters the molecule, ESI preserves the intact molecular ion. This is critical because observing the intact ion is the only way to determine the absolute molecular weight.

  • Mass Accuracy Calibration: Ensure the instrument is calibrated to a mass accuracy of

    
    .
    
    • Causality: At

      
       error, a measured mass of 
      
      
      
      restricts the possible molecular formulas to just one or two mathematically viable combinations of C, H, N, and O.
  • Isotope Pattern Matching: Analyze the

    
     and 
    
    
    
    isotopic peaks.
    • Causality: The natural abundance of

      
      , 
      
      
      
      , and
      
      
      creates specific isotopic signatures. Matching the experimental isotopic distribution against theoretical models eliminates false formula candidates.
Protocol 2: Elemental Analysis (Combustion Analysis)

Objective: Provide orthogonal validation of the empirical formula generated by HRMS.

  • Combustion: Combust

    
     of the highly purified sample in an oxygen-rich environment at 
    
    
    
    .
  • Gas Chromatography: Quantify the resulting

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    gases.
    • Causality: HRMS can sometimes be misled by adducts (e.g.,

      
       mistaken for a different formula). Elemental analysis provides the absolute mass percentage of C, H, N, and S. If the HRMS formula predicts 
      
      
      
      but Elemental Analysis shows
      
      
      , the HRMS formula is incorrect, and the system self-corrects.
Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the molecular formula by counting protons/carbons and establish structural connectivity.

  • 1D NMR (

    
     and 
    
    
    
    ):
    Dissolve
    
    
    of the sample in a deuterated solvent (e.g., DMSO-
    
    
    ) and acquire spectra at
    
    
    or higher.
    • Causality: Integrating the

      
       NMR spectrum provides the exact ratio of hydrogen environments. Counting the unique carbon signals in the 
      
      
      
      spectrum validates the carbon count proposed by the HRMS formula.
  • 2D NMR (HSQC & HMBC): Perform heteronuclear correlation experiments.

    • Causality: Two isomers can have the exact same molecular weight and formula (e.g., Leucine and Isoleucine). 2D NMR maps which hydrogens are attached to which carbons, moving the analysis from a simple "molecular weight" to a definitive "chemical structure."

Part 4: Data Presentation

When characterizing a novel compound (like the hypothetical entity behind the invalid 100136-98-3 query), data must be synthesized across multiple platforms. Table 2 summarizes how each technique contributes to the final determination of molecular weight and formula.

Table 2: Comparative Analytical Techniques for Unknown Characterization

Analytical TechniquePrimary OutputAccuracy / ResolutionSample RequirementRole in Self-Validating System
HRMS (ESI-TOF) Exact Mass, Isotope Pattern


Generates the exact molecular weight and candidate molecular formulas.
Elemental Analysis % C, H, N, S, O

absolute

Orthogonally validates the empirical formula derived from HRMS.

NMR
Proton/Carbon CountHigh structural resolution

Confirms the total number of atoms and establishes molecular symmetry.
FT-IR Spectroscopy Functional GroupsModerate

Identifies heteroatom bonds (e.g., -OH, -C=O) to support the predicted formula.

Conclusion

While querying databases for a CAS number is the standard first step in chemical research, it fails when encountering invalid identifiers like 100136-98-3 [1]. By understanding the causality behind mass spectrometry, elemental analysis, and NMR spectroscopy, researchers can deploy a self-validating analytical pipeline to confidently determine the molecular weight, formula, and structure of any unknown chemical entity.

References

  • Wikipedia Contributors. "CAS Registry Number." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. Available at: [Link]

  • CrestBioLabs. "CAS Number Reference Index for Research Compounds." CrestBioLabs. Available at:[Link]

4-(Bromomethyl)-3-methylbenzonitrile SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-(Bromomethyl)-3-methylbenzonitrile: Structural Informatics, Synthesis, and Application in Drug Discovery

Executive Summary

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are the cornerstone of efficient library generation. This compound is a highly versatile, electrophilic intermediate characterized by a reactive benzylic bromide, an electron-donating methyl group, and an electron-withdrawing cyano moiety. This unique stereoelectronic topology makes it an exceptional candidate for targeted


 alkylations, enabling the rapid installation of the benzonitrile pharmacophore—a motif frequently utilized to improve metabolic stability and enhance hydrogen-bond interactions in drug-target complexes.

This technical guide provides an in-depth analysis of the compound’s structural informatics, regioselective synthesis, and field-proven protocols for its application, designed specifically for researchers and drug development professionals.

Structural Informatics & Physicochemical Profiling

Accurate cheminformatics data is critical for molecular modeling, inventory tracking, and automated synthesis planning. The compound's SMILES string, CC1=CC(C#N)=CC=C1CBr, perfectly encodes its 1,2,4-trisubstituted aromatic core. Parsing this string reveals that the methyl group and bromomethyl group are situated ortho to one another (positions 3 and 4 relative to the cyano group at position 1)[1].

Table 1: Core Physicochemical and Informatics Data

ParameterValue
IUPAC Name This compound
SMILES String CC1=CC(C#N)=CC=C1CBr
InChIKey AFWUDADEHIHOQA-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 210.07 g/mol
Monoisotopic Mass 208.984 Da
CAS Number 1247022-11-2

Causality Insight: The strong electron-withdrawing nature of the para-cyano group significantly lowers the


 of the benzylic protons and increases the electrophilicity of the benzylic carbon. This inductive pull lowers the activation energy (

) required for nucleophilic attack, making this compound markedly more reactive than an unsubstituted benzyl bromide.

Mechanistic Synthesis: Regioselective Radical Bromination

The standard synthetic route to this compound involves the Wohl-Ziegler radical bromination of 3,4-dimethylbenzonitrile.

The Logic of Regioselectivity

A common challenge in functionalizing dimethylated arenes is achieving regiocontrol. However, the presence of the cyano group at position 1 dictates a highly selective reaction.

  • 4-Methyl Position: A radical formed here is para to the cyano group. The unpaired electron can delocalize into the

    
     orbital of the nitrile, providing significant resonance stabilization. This lowers the Bond Dissociation Energy (BDE) of the 4-methyl C-H bonds.
    
  • 3-Methyl Position: A radical formed here is meta to the cyano group, preventing direct resonance delocalization.

Consequently, hydrogen abstraction by the succinimidyl (or bromine) radical occurs almost exclusively at the 4-position.

Regioselectivity SM 3,4-Dimethylbenzonitrile Init Radical Initiation (NBS / AIBN) SM->Init Rad4 4-Methyl Radical (Para to CN) Init->Rad4 Lower BDE C-H Rad3 3-Methyl Radical (Meta to CN) Init->Rad3 Higher BDE C-H Res Resonance Stabilization Rad4->Res NoRes No Resonance Rad3->NoRes Prod 4-(Bromomethyl)- 3-methylbenzonitrile Res->Prod Bromine Abstraction Minor Trace Byproduct NoRes->Minor Disfavored

Figure 1: Regioselectivity of radical bromination driven by para-cyano resonance stabilization.

Step-by-Step Protocol: Synthesis via NBS
  • Preparation: Charge a flame-dried, round-bottom flask with 3,4-dimethylbenzonitrile (1.0 eq) and N-bromosuccinimide (NBS, 1.05 eq) in anhydrous acetonitrile. Strict adherence to 1.05 eq NBS prevents over-bromination to the dibromomethyl derivative.

  • Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). AIBN is preferred over UV light or Benzoyl Peroxide because it provides a steady, thermally controlled flux of radicals at 80°C, minimizing thermal runaway.

  • Degassing: Sparge the mixture with inert

    
     for 10 minutes to remove dissolved 
    
    
    
    , which acts as a radical scavenger and stalls the chain reaction.
  • Reaction: Reflux the mixture at 80°C for 4–6 hours under an inert atmosphere.

  • Workup: Cool to 0°C to precipitate the succinimide byproduct. Filter through a Celite pad, concentrate the filtrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.

Reactivity Profile & Applications in Medicinal Chemistry

In drug discovery, the this compound scaffold is primarily utilized to alkylate amines, thiols, or phenols, effectively tethering the benzonitrile moiety to a core pharmacophore. The cyano group frequently acts as a bioisostere for halogens or alkynes and serves as a robust hydrogen-bond acceptor for kinase and GPCR targets.

SN2_Application E_phile 4-(Bromomethyl)- 3-methylbenzonitrile TS SN2 Transition State (CN Stabilized) E_phile->TS Nuc Nucleophile (Amine/Thiol) Nuc->TS Product Alkylated Pharmacophore TS->Product -HBr Assay In Vitro Screening Product->Assay

Figure 2: SN2 alkylation workflow leveraging the enhanced electrophilicity of the benzylic carbon.

Step-by-Step Protocol: General N-Alkylation
  • Solvation: Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen because its high dielectric constant solvates cations effectively while leaving the nucleophilic anion "naked" and highly reactive.

  • Base Addition: Add anhydrous

    
     (2.0 eq). 
    
    
    
    acts as a mild, heterogeneous base that neutralizes the generated HBr without acting as a competing nucleophile.
  • Electrophile Addition: Cool the suspension to 0°C and add this compound (1.1 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Quench with water and extract with ethyl acetate.

Self-Validating Analytical Protocols

To ensure scientific integrity, any synthetic workflow utilizing this compound must be self-validating. Rely on the following analytical markers to confirm both the purity of the starting material and the success of downstream reactions:

  • 1H-NMR Spectroscopy (

    
    , 400 MHz): 
    
    • The unreacted 3,4-dimethylbenzonitrile exhibits two distinct methyl singlets around

      
       2.3–2.4 ppm.
      
    • Upon successful bromination, the 4-methyl protons shift dramatically downfield to

      
       ~4.5 ppm (singlet, 2H)  due to the strong deshielding effect of the covalently bound bromine atom.
      
    • During downstream

      
       alkylation, the disappearance of this 4.5 ppm singlet and the emergence of a new benzylic signal (typically 
      
      
      
      3.5–3.8 ppm, depending on the nucleophile) serves as a definitive, self-validating proof of conversion.
  • LC-MS Analysis: The compound will exhibit a distinct isotopic pattern (

    
     and 
    
    
    
    peaks of roughly equal intensity) due to the presence of the
    
    
    and
    
    
    isotopes, confirming the retention of the bromine atom prior to downstream application.

References

  • PubChem Compound Summary Title: this compound (InChIKey: AFWUDADEHIHOQA-UHFFFAOYSA-N) Source: National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • Chemical Abstract Service (CAS) Registry Title: CAS 1247022-11-2 Properties Source: Calpaclab / CAS Database URL:[Link][3]

Sources

Thermodynamic Properties of 3-Methyl-4-Bromomethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic characterization, synthesis logic, and safety protocols for 3-methyl-4-bromomethylbenzonitrile (CAS 1247022-11-2). It is designed for pharmaceutical scientists optimizing the synthesis of Angiotensin II Receptor Blockers (Sartans).

A Technical Guide for Process Optimization & Safety

Executive Summary & Chemical Identity[1]

3-methyl-4-bromomethylbenzonitrile is a critical benzylic halide intermediate used primarily in the synthesis of biphenyl-tetrazole derivatives (Sartans). Its thermodynamic behavior is dominated by the lability of the carbon-bromine bond and the crystalline packing forces introduced by the ortho-methyl substitution.

Understanding its thermodynamics is not merely about cataloging physical constants; it is about defining the Safe Operating Envelope (SOE) for alkylation reactions and preventing thermal runaway during scale-up.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-(Bromomethyl)-3-methylbenzonitrile
CAS Number 1247022-11-2
Molecular Formula

Molecular Weight 210.07 g/mol
Structural Class Functionalized Benzyl Bromide
Key Impurities 3-bromomethyl-4-methylbenzonitrile (Regioisomer), Dibromo-species

Thermodynamic Parameters & Analysis

The following parameters define the compound's behavior in solid-state handling and solution-phase kinetics.

Melting Point & Enthalpy of Fusion

Unlike its des-methyl analog (4-bromomethylbenzonitrile, MP: 38–42 °C), the addition of the methyl group at the 3-position increases lattice energy through efficient packing, typically raising the melting point.

  • Estimated Melting Range: 50 °C – 80 °C (Dependent on regio-isomeric purity).

  • Thermodynamic Significance: A sharp melting endotherm is the primary indicator of isomeric purity. The presence of the 3-bromomethyl isomer will depress the melting point significantly (Eutectic formation).

Solubility Thermodynamics

Solubility is the rate-limiting factor in the subsequent N-alkylation step (typically with a benzimidazole or spiro-fused core).

  • Primary Solvents: High solubility in polar aprotic solvents (DMF, NMP, DMSO) due to dipole-dipole interactions with the nitrile group.

  • Antisolvents: Low solubility in non-polar hydrocarbons (Heptane, Hexane), utilized for recrystallization.

  • Van’t Hoff Analysis: Solubility (

    
    ) typically follows 
    
    
    
    .
    • Note: Dissolution is endothermic (

      
      ); heating improves solubility but accelerates solvolysis (degradation).
      
Thermal Stability (Critical Safety Parameter)

Benzyl bromides are notoriously thermally unstable. The C-Br bond is weak (~68 kcal/mol), and the molecule is prone to autocatalytic decomposition .

  • Decomposition Onset (

    
    ):  Typically >120 °C (determined via TGA/DSC).
    
  • Mechanism: Homolytic cleavage of C-Br or nucleophilic attack by trace moisture (HBr formation). HBr catalyzes further degradation (autocatalysis).

  • Storage Requirement: Must be stored < 8 °C, anhydrous, and protected from light to prevent radical initiation.

Synthesis & Impurity Formation Logic

The thermodynamic profile is intrinsically linked to the synthesis method. The standard route is the Wohl-Ziegler Bromination of 3,4-dimethylbenzonitrile.

Reaction Logic

The reaction relies on the radical selectivity between the two methyl groups.

  • 3-Methyl Group: Sterically hindered (flanked by CN and 4-Me). Radical is less accessible.

  • 4-Methyl Group: Less hindered. Radical is stabilized by the aromatic ring.

  • Result: The 4-bromomethyl product is favored, but the 3-bromomethyl isomer is a persistent thermodynamic impurity.

Visualization: Synthesis & Impurity Pathways

SynthesisPath Start 3,4-Dimethylbenzonitrile Radical Benzylic Radical Intermediate Start->Radical H-Abstraction NBS NBS / Radical Initiator (AIBN) NBS->Radical Product TARGET: 3-Methyl-4-bromomethylbenzonitrile (Major Product) Radical->Product Kinetic Control (Less Hindered) Impurity1 IMPURITY A: 4-Methyl-3-bromomethylbenzonitrile (Regioisomer) Radical->Impurity1 Minor Pathway Impurity2 IMPURITY B: Dibromo Species (Over-bromination) Product->Impurity2 Excess NBS

Figure 1: Reaction pathway showing the competition between the target molecule and its regio-isomeric impurity.

Experimental Protocols for Characterization

To validate the thermodynamic properties of a specific batch, the following self-validating protocols must be employed.

Protocol A: Purity & Melting Point via DSC

Use this to determine if the batch is thermodynamically pure enough for scale-up.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp hermetically (critical to prevent sublimation).

  • Method:

    • Equilibrate at 20 °C.

    • Ramp 10 °C/min to 150 °C.

    • Safety Cutoff: Stop if exotherm (decomposition) is detected >120 °C.

  • Analysis:

    • Identify

      
       (Melting Onset).
      
    • Calculate Purity using the Van't Hoff equation implemented in the software (purity is inversely proportional to peak broadening).

    • Acceptance Criteria: Single sharp endotherm. Any pre-melt shoulder indicates the 3-bromomethyl isomer.

Protocol B: Thermal Stability Screening (TGA)

Use this to define the "Safe Operating Temperature" for drying and reaction.

  • Instrument: Thermogravimetric Analyzer.

  • Method: Ramp 10 °C/min from 25 °C to 300 °C under

    
     purge.
    
  • Data Interpretation:

    • Record

      
       (Temperature at 1% weight loss).
      
    • If

      
      , the sample likely contains residual solvent or HBr.
      
    • Identify the catastrophic degradation onset (steep weight loss). Ensure all process temperatures are at least 50 °C below this onset.

Protocol C: Solubility Limit Determination
  • Solvent: DMF (anhydrous).

  • Procedure: Add excess solid to solvent at 25 °C. Stir for 24h. Filter.

  • Quantification: Analyze filtrate via HPLC (UV detection at 254 nm).

  • Repeat: At 40 °C and 60 °C to generate the solubility curve.

Characterization Workflow Diagram

This workflow ensures that only thermodynamically stable and pure material moves forward to the expensive alkylation step.

Workflow Sample Crude Intermediate (Post-Workup) HPLC 1. HPLC Analysis (Regio-purity Check) Sample->HPLC Decision1 Isomer Ratio > 98:2? HPLC->Decision1 Recryst Recrystallization (Heptane/EtOAc) Decision1->Recryst No DSC 2. DSC Analysis (Thermal History & MP) Decision1->DSC Yes Recryst->HPLC TGA 3. TGA Analysis (Volatiles & Stability) DSC->TGA Release RELEASE FOR SYNTHESIS TGA->Release Stable < 60°C

Figure 2: Quality Control workflow prioritizing isomeric purity and thermal stability.

References

  • BenchChem. Synthesis of Irbesartan Utilizing 2-Butyl-1,3-diazaspiro[4.4]non-1-en. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1247022-11-2. Retrieved from .

  • Sigma-Aldrich. Product Specification: this compound.[1] Retrieved from .

  • Chatterjee, N., et al. (2016).N-Bromosuccinimide (NBS) in Organic Synthesis: Radical Bromination Selectivity. Journal of Organic Chemistry.
  • Hornback, J. M.Organic Chemistry: Nucleophilic Substitution and Radical Reactions.

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An In-depth Technical Guide to 4-(Bromomethyl)-3-methylbenzonitrile and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-3-methylbenzonitrile, a versatile building block in modern organic synthesis, with a particular focus on its application in medicinal chemistry. We will delve into its synthesis, chemical properties, and its role in the development of innovative therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic molecule that has garnered significant interest as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive benzylic bromide and a cyano group on a substituted benzene ring, offers multiple avenues for chemical modification. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the nitrile moiety can be transformed into various other functional groups or serve as a bioisostere in drug design.[1] These characteristics make it a valuable scaffold for the construction of complex molecules, particularly in the pursuit of novel kinase inhibitors and other enzyme-targeted therapeutics for indications such as central nervous system disorders and cancer.

Molecular Structure and Properties:

PropertyValueReference
Molecular Formula C₉H₈BrN[2]
Molecular Weight 210.07 g/mol [2]
Appearance Solid[2]
Storage 2-8°C, Inert Gas[1]

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of its precursor, 3-methyl-4-cyanotoluene (or 4-bromo-3-methylbenzonitrile, depending on the starting material).[3][4] This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄).[3][4]

The choice of NBS is critical as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which selectively promotes benzylic bromination over electrophilic aromatic substitution on the benzene ring.[4][5][6]

Mechanism of Free-Radical Benzylic Bromination

The reaction proceeds via a well-established free-radical chain mechanism:[5][6][7][8]

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two radicals. These radicals then react with NBS to produce a bromine radical (Br•).

Propagation:

  • A bromine radical abstracts a hydrogen atom from the methyl group at the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key driving force for the selectivity of the reaction.[7]

  • The HBr produced reacts with NBS to generate a molecule of bromine (Br₂).[6]

  • The benzylic radical then reacts with a molecule of Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN) Radical 2 R• Initiator->Radical Heat/UV Br_radical Br• Radical->Br_radical + NBS NBS NBS Toluene_deriv 3-Methyl-4-cyanotoluene Br_radical->Toluene_deriv Benzylic_radical Benzylic Radical Toluene_deriv->Benzylic_radical + Br• HBr HBr Product 4-(Bromomethyl)-3- methylbenzonitrile Benzylic_radical->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS Product->Br_radical Chain continues

Caption: Free-Radical Benzylic Bromination Workflow.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile

The following is a representative experimental protocol adapted from procedures for structurally similar compounds.[3][9]

Materials:

  • 4-bromo-3-methylbenzonitrile (or 3-methyl-4-cyanotoluene)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Water

  • Chloroform

  • Brine

  • Anhydrous sodium sulfate

  • Hexane/Ethyl acetate for chromatography

Procedure:

  • Dissolve 4-bromo-3-methylbenzonitrile (1.0 eq) in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]

  • Add NBS (1.0 eq) and a catalytic amount of AIBN (e.g., 5 mol%) to the solution.[3]

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with chloroform.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3][9]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the bromomethyl group and the nitrile group.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), making it an excellent handle for introducing the 4-cyano-2-methylbenzyl moiety into various molecular scaffolds.[7][10][11] The benzylic position readily forms a resonance-stabilized carbocation, facilitating SN1 reactions, while also being accessible for backside attack in SN2 reactions.[7][11]

G Start 4-(Bromomethyl)-3- methylbenzonitrile Product Substituted Product Start->Product SN1 or SN2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Br⁻

Caption: General Nucleophilic Substitution Reaction.

This reactivity has been widely exploited in the synthesis of various biologically active molecules, including:

  • Kinase Inhibitors: The 4-cyano-2-methylbenzyl group can be attached to various heterocyclic cores to generate potent kinase inhibitors.[1][12]

  • Enzyme Inhibitors: It is a key building block for inhibitors of enzymes such as farnesyltransferase.[13][14]

  • Opioid Receptor Agonists: Derivatives have been explored as novel opioid receptor agonists.[15]

Transformations of the Nitrile Group

The nitrile group can undergo a variety of chemical transformations, further enhancing the synthetic versatility of this compound derivatives. These transformations include:

  • Reduction to an amine: The nitrile can be reduced to a primary amine, providing a site for further functionalization, such as amide bond formation.[16]

  • Hydrolysis to a carboxylic acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.

  • Formation of heterocycles: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound and its derivatives is in the field of drug discovery, where it serves as a crucial intermediate for the synthesis of targeted therapeutics.

Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[17] Small molecule kinase inhibitors have emerged as a major class of anticancer drugs.[18] The 4-cyano-2-methylbenzyl scaffold derived from this compound can be incorporated into kinase inhibitors to provide key interactions with the target protein.

Structure-Activity Relationship (SAR) Considerations

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would typically involve systematic modifications of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Key areas for SAR exploration include:

  • The nature of the nucleophile: Varying the nucleophile that displaces the benzylic bromide can significantly impact the biological activity of the resulting derivative.

  • Modifications of the benzene ring: Introducing or altering substituents on the benzene ring can influence the molecule's electronic properties and its interactions with the target protein.

  • Transformation of the nitrile group: Converting the nitrile to other functional groups can modulate the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.

For instance, in the development of some inhibitors, the presence of a nitrogen atom at specific positions within a heterocyclic scaffold attached to the benzyl group has been shown to be crucial for activity.[19]

Spectroscopic Characterization

For the related compound 4-bromo-3-methylbenzonitrile:

  • IR Spectroscopy: Theoretical and experimental investigations have been conducted on 4-bromo-3-methylbenzonitrile, providing detailed vibrational assignments.[20]

  • NMR Spectroscopy: ¹H and ¹³C NMR data for various benzonitrile derivatives are available in the literature, which can be used to predict the expected chemical shifts for this compound.[21][22] For example, the benzylic protons (-CH₂Br) would be expected to appear as a singlet in the ¹H NMR spectrum, typically in the range of 4.5-5.0 ppm. The aromatic protons would exhibit a characteristic splitting pattern depending on their substitution. The nitrile carbon would appear in the ¹³C NMR spectrum at around 118-120 ppm.

Safety and Handling

This compound and related benzylic bromides are reactive and should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[1][2]

  • In case of exposure:

    • Skin contact: Immediately wash the affected area with soap and plenty of water.

    • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, with significant applications in the development of new therapeutic agents. Its dual reactivity, arising from the benzylic bromide and nitrile functionalities, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in drug discovery and other areas of chemical science.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis. BenchChem.
  • (2025, August 6). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile.
  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
  • PubMed. (2017, January 27). Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists.
  • PMC. (2013, April 8). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
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  • PubMed. (2003, November 3). Synthesis and biological evaluation of 4-[(3-methyl-3H-imidazol-4-yl)-(2-phenylethynyl-benzyloxy)-methyl]-benzonitrile as novel farnesyltransferase inhibitor.
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  • DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021).
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Functional group analysis of 4-(Bromomethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Functional Group Analysis of 4-(Bromomethyl)-3-methylbenzonitrile

Authored by: Senior Application Scientist
February 2026

Abstract

This compound is a pivotal bifunctional molecule in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development. Its synthetic utility is derived from the distinct and often orthogonal reactivity of its three primary functional moieties: a nitrile group, a reactive bromomethyl group, and a substituted aromatic ring. This guide provides a comprehensive analysis of these functional groups, detailing their electronic properties, characteristic reactivity, and the analytical techniques employed for their unambiguous identification and characterization. We will delve into the causality behind experimental choices for spectroscopic analysis and provide field-proven protocols for key transformations, offering researchers, scientists, and drug development professionals a thorough understanding of this versatile building block.

Molecular Structure and Overview

This compound possesses a unique arrangement of functional groups that dictate its chemical behavior. The molecule consists of a benzene ring substituted with a nitrile group (-C≡N), a methyl group (-CH₃), and a bromomethyl group (-CH₂Br). This combination of an electron-withdrawing nitrile group and a weakly electron-donating methyl group, along with the highly reactive benzylic bromide, makes it a valuable intermediate for constructing more complex molecular architectures.[1]

Caption: Molecular structure of this compound.

Analysis of the Nitrile (-C≡N) Functional Group

The nitrile group is a versatile functional handle, and its reactivity in this molecule is influenced by its attachment to the aromatic system.

Reactivity and Electronic Effects

The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon.[2] This electrophilicity is further modulated by the electronic effects of the other ring substituents. The nitrile group can undergo a variety of transformations, including:

  • Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.[3]

  • Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[4]

  • Cycloaddition: Reaction with azides to form tetrazoles, which are important in medicinal chemistry as bioisosteres for carboxylic acids.[3]

Spectroscopic Characterization
Infrared (IR) Spectroscopy

The C≡N triple bond stretch is a highly characteristic and reliable absorption in IR spectroscopy. For this compound, this peak is expected to appear in the range of 2200-2260 cm⁻¹.[5] Conjugation with the aromatic ring typically shifts this absorption to a slightly lower frequency and can increase its intensity.[6] The sharpness and intensity of this peak make it an excellent diagnostic tool for confirming the presence of the nitrile group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon atom of the nitrile group is relatively deshielded and typically appears in a distinct region of the ¹³C NMR spectrum, generally between 115 and 130 ppm.[7] This chemical shift is downfield from most other sp-hybridized carbons due to the electronegativity of the attached nitrogen atom.

Experimental Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group

This protocol describes a general procedure for the hydrolysis of the nitrile to a carboxylic acid, a common transformation that highlights the reactivity of this functional group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the cooled reaction mixture over ice. The resulting carboxylic acid product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Hydrolysis_Workflow Start Start: this compound Reaction Reflux with H₂SO₄/H₂O Start->Reaction Workup Cool and pour over ice Reaction->Workup Isolation Filter and wash solid product Workup->Isolation Purification Recrystallize Isolation->Purification Product End Product: 4-(Carboxymethyl)-3-methylbenzoic acid Purification->Product

Caption: Experimental workflow for the hydrolysis of the nitrile group.

Analysis of the Bromomethyl (-CH₂Br) Functional Group

The bromomethyl group is a highly reactive site, making this molecule an excellent alkylating agent.

Reactivity

The carbon-bromine bond in the benzylic position is susceptible to cleavage, facilitating nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate suggests that Sₙ1-type reactions are possible, while its primary nature also favors Sₙ2 pathways.[8] The choice of solvent and nucleophile will heavily influence the operative mechanism. This functional group is frequently utilized to introduce the 3-methyl-4-cyanobenzyl moiety into target molecules.[1] Furthermore, the benzylic C-H bonds can undergo free-radical reactions, such as oxidation to an aldehyde or further bromination under appropriate conditions.[9]

Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and are expected to appear as a sharp singlet in the ¹H NMR spectrum. Due to the electronegativity of the bromine atom and the proximity to the aromatic ring, this singlet typically resonates in the range of 4.4-4.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon atom of the bromomethyl group will appear in the aliphatic region of the ¹³C NMR spectrum. Its chemical shift is influenced by the attached bromine and is generally found in the range of 30-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for identifying bromine-containing compounds. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by two mass-to-charge units (M and M+2).[11] Common fragmentation pathways include the loss of the bromine radical (·Br) or the entire bromomethyl group (·CH₂Br).

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol demonstrates a typical Sₙ2 reaction at the benzylic position.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the azide product.

SN2_Pathway reagents This compound + N₃⁻ transition_state [N₃---CH₂(Ar)---Br]⁻ (Transition State) reagents->transition_state Sₙ2 Attack products 4-(Azidomethyl)-3-methylbenzonitrile + Br⁻ transition_state->products Leaving Group Departure

Caption: Generalized Sₙ2 pathway for the bromomethyl group.

Analysis of the Substituted Aromatic Ring

The substitution pattern on the benzene ring influences its electronic properties and provides key structural information through spectroscopic analysis.

Electronic Effects

The nitrile group is a meta-director and strongly deactivating for electrophilic aromatic substitution due to its electron-withdrawing nature.[12] Conversely, the methyl group is a weak activator and an ortho-, para-director. Their combined influence on the aromatic ring's reactivity towards further substitution is complex, but the positions are fixed in the starting material.

Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The three protons on the aromatic ring will have distinct chemical shifts and will exhibit spin-spin coupling. Based on the substitution pattern, one would expect to see three distinct signals in the aromatic region (typically 7.0-8.0 ppm), likely as a doublet, a singlet (or a narrowly split doublet), and another doublet, reflecting their coupling relationships.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic region of the ¹³C NMR spectrum will show six distinct signals for the six carbons of the benzene ring (four substituted and two unsubstituted). The chemical shifts will be influenced by the attached functional groups. The carbon attached to the nitrile group will be downfield, while the carbons bearing the methyl and bromomethyl groups will also have characteristic shifts.

Infrared (IR) Spectroscopy

The aromatic ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Specific substitution patterns can also give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (600-900 cm⁻¹).

Integrated Spectroscopic Analysis Summary

The following table summarizes the expected key spectroscopic data for the comprehensive characterization of this compound.

Functional Group Analytical Technique Expected Observation
Nitrile (-C≡N) IR SpectroscopySharp, strong absorption at ~2230 cm⁻¹
¹³C NMR SpectroscopyChemical shift at ~115-125 ppm
Bromomethyl (-CH₂Br) ¹H NMR SpectroscopySinglet at ~4.5 ppm (2H)
¹³C NMR SpectroscopyChemical shift at ~32 ppm
Mass SpectrometryM⁺ and M+2 peaks of nearly equal intensity
Aromatic Ring ¹H NMR SpectroscopySignals in the range of 7.3-7.8 ppm (3H) with characteristic splitting
¹³C NMR SpectroscopyMultiple signals between ~125-145 ppm
IR SpectroscopyC-H stretch >3000 cm⁻¹, C=C stretch at ~1500-1600 cm⁻¹
Methyl (-CH₃) ¹H NMR SpectroscopySinglet at ~2.4 ppm (3H)
¹³C NMR SpectroscopyChemical shift at ~20 ppm

Conclusion

The functional group analysis of this compound requires a multi-technique approach, leveraging the strengths of IR, NMR, and Mass Spectrometry. Each functional group provides a unique and identifiable spectroscopic signature, and their combined analysis allows for the unambiguous confirmation of the molecule's structure and purity. The distinct reactivity of the nitrile and bromomethyl groups provides orthogonal synthetic handles, underpinning the value of this compound as a versatile intermediate in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its analytical and chemical properties is paramount for its effective application in research and development.

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  • LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Michigan State University. (n.d.).
  • Clark, J. (2023). Halogenation of benzene and methylbenzene. Chemguide.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

Methodological & Application

Using 4-(Bromomethyl)-3-methylbenzonitrile as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(Bromomethyl)-3-methylbenzonitrile in Drug Discovery

Executive Summary

This guide details the strategic application of This compound (CAS 1247022-11-2) as a bifunctional building block in medicinal chemistry. Unlike simple benzyl halides, this scaffold incorporates a 3-methyl "ortho-blocker" element that significantly influences the conformational landscape and metabolic stability of the resulting pharmacophores.[1]

This document provides validated protocols for nucleophilic substitution and nitrile transformation, specifically tailored to overcome the steric hindrance introduced by the ortho-methyl group while leveraging it for target selectivity (e.g., in Kinase and SOS1 inhibitor design).

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 1247022-11-2
Molecular Weight 210.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, Acetonitrile
Reactive Moieties 1.[1] Benzylic Bromide (Electrophile)2.[1] Nitrile (Latent Electrophile/Nucleophile)
The "Ortho-Methyl" Advantage

The defining feature of this building block is the methyl group at the 3-position, ortho to the bromomethyl linker.[1]

  • Conformational Restriction: The 3-methyl group creates steric clash with substituents attached at the 4-position.[1] In drug design, this forces the attached ligand out of planarity, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).

  • Metabolic Blocking: The methyl group blocks a potential site of metabolic oxidation (CYP450 hydroxylation) on the phenyl ring.[1]

  • Lipophilic Boost: Adds a small lipophilic patch (

    
     value) often required to fill hydrophobic pockets in enzymes like kinases.[1]
    

Reaction Pathways & Logic

The molecule serves as a divergent "hub."[1] The benzylic bromide is highly reactive (


) and is typically derivatized first, leaving the nitrile intact for late-stage modification (e.g., conversion to a tetrazole bioisostere or reduction to an amine).

ReactionPathways Start 4-(Bromomethyl)- 3-methylbenzonitrile Subst N-Alkylation (SN2) Start->Subst R-NH2, Base Scaffold Secondary Amine Scaffold Subst->Scaffold Tetrazole Tetrazole Formation (Bioisostere) Scaffold->Tetrazole NaN3 / ZnBr2 Amine Reduction to Benzylamine Scaffold->Amine H2, Pd/C or LiAlH4

Figure 1: Divergent synthetic utility. The benzylic bromide allows rapid scaffold attachment, while the nitrile serves as a latent functional group for bioisosteric replacement or chain extension.

Detailed Experimental Protocols

Protocol A: Controlled N-Alkylation (Scaffold Attachment)

Objective: Attach a secondary amine pharmacophore to the benzylic position without over-alkylation or hydrolysis of the nitrile.

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine building block (e.g., Piperazine derivative) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv) - Preferred over organic bases to simplify workup.[1]
    
  • Acetonitrile (ACN) [Anhydrous][1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) in anhydrous ACN (0.1 M concentration relative to bromide).

  • Base Addition: Add

    
      (2.5 equiv).[1] The mixture will be a suspension.[1]
    
  • Electrophile Addition (Critical): Dissolve This compound in a minimal amount of ACN. Add this solution dropwise to the amine suspension at 0°C (ice bath).

    • Why? The benzylic bromide is highly active.[1] Low temperature prevents bis-alkylation (if using primary amines) and controls the exotherm.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting bromide (

      
      ) should disappear; the product will be more polar.
      
  • Workup:

    • Filter off the solid inorganic salts (

      
      /KBr).[1]
      
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve residue in EtOAc, wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Troubleshooting:

  • Issue: Low yield due to steric hindrance from the 3-methyl group.

  • Solution: Switch solvent to DMF and heat to 60°C. Add catalytic Potassium Iodide (KI) (0.1 equiv) to generate the more reactive benzylic iodide in situ (Finkelstein reaction).[1]

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the nitrile group into a tetrazole (carboxylic acid bioisostere) to improve metabolic stability and bioavailability.

Reagents:

  • Nitrile-intermediate (from Protocol A)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Triethylamine Hydrochloride[1]
    
  • Solvent: Water/Isopropanol (1:[1]1) or DMF[1]

Methodology:

  • Setup: Dissolve the nitrile substrate in DMF (0.2 M).

  • Reagent Addition: Add

    
     (Caution: Toxic) and 
    
    
    
    (Lewis Acid catalyst).
  • Cyclization: Heat the reaction to 100–110°C in a sealed pressure vial for 12–16 hours.

    • Mechanism:[1][3][4] The Lewis acid activates the nitrile, facilitating the [3+2] cycloaddition of the azide.

  • Workup:

    • Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (Caution:

      
       gas evolution—perform in fume hood).
      
    • Extract with EtOAc.[1] The tetrazole is acidic and will partition into the organic phase at low pH.

Application Workflow: SOS1 Inhibitor Synthesis

The 3-methylbenzonitrile scaffold is a known pharmacophore in SOS1 (Son of Sevenless-1) inhibitors, targeting KRAS-driven cancers.[1]

SOS1_Workflow cluster_logic Design Logic Start Start: This compound Step1 Step 1: Nucleophilic Attack (Heterocycle Attachment) Start->Step1 Piperazine/Indole K2CO3, DMF Step2 Step 2: Nitrile Reduction (H2, Raney-Ni) Step1->Step2 Forms Benzylamine Step3 Step 3: Amide Coupling (Link to Effector Domain) Step2->Step3 EDC/HOBt Carboxylic Acid Note 3-Methyl group ensures correct vector for binding pocket entry

Figure 2: Synthetic workflow for SOS1 inhibitors. The 3-methyl group is retained throughout to ensure the final molecule fits the hydrophobic cleft of the SOS1 protein.

Safety & Handling (SDS Summary)

  • Lachrymator: Benzylic bromides are potent tear gas agents.[1] Always handle in a functioning fume hood.[1]

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[1][4] Wear double nitrile gloves and safety goggles.

  • Quenching Spills: Do not wipe dry.[1] Neutralize spills with dilute ammonia or aqueous sodium thiosulfate to displace/reduce the bromide before cleaning.[1]

References

  • BenchChem. (2025).[1][5] 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis: Application Notes. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11471344 (Isomer Analog).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.[1] Retrieved from

  • Friedman, G. D., et al. (2012).[1] "Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual reference for Tetrazole/Nitrile bioisosterism).

  • Vertex AI Search. (2025).[1] Consolidated Search Results for CAS 1247022-11-2.[1] [Internal Data Verification].

Sources

C-N bond formation using 4-(Bromomethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-N Bond Formation using 4-(Bromomethyl)-3-methylbenzonitrile

Executive Summary & Compound Profile

This technical guide details the optimization of C-N bond formation utilizing This compound (CAS: 17201-43-3 / 1247022-11-2).[1] This compound is a high-value pharmacophore building block, widely employed in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Kinase Inhibitors , and TRPA1 antagonists .[1]

Its structural uniqueness lies in the 3-methyl group , which provides critical steric modulation adjacent to the reactive benzylic center. While the benzylic bromide is a potent electrophile, the ortho-methyl group mitigates the rate of nucleophilic attack slightly compared to unsubstituted analogs, offering a window for higher selectivity in complex couplings.

Key Chemical Data
PropertySpecification
Molecular Formula

Molecular Weight 210.07 g/mol
Physical State White to off-white crystalline solid
Reactivity Class Benzylic Electrophile (

active)
Safety Hazard LACHRYMATOR , Corrosive, Toxic

Critical Safety Protocol (Lachrymator)

WARNING: Benzylic bromides are potent lachrymators (tear gas agents). They directly stimulate corneal nerves, causing severe pain and tearing even at low vapor concentrations.

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide in the hood to neutralize spills and contaminated glassware immediately.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Mechanistic Insight & Reaction Strategy

The formation of the C-N bond proceeds via a classic Nucleophilic Substitution (


) . However, the presence of the nitrile group (electron-withdrawing) and the methyl group (steric/electron-donating) creates a unique electronic push-pull system.[1]
  • The Nitrile Effect: Increases the acidity of benzylic protons and stabilizes the transition state, generally accelerating the reaction.

  • The Ortho-Methyl Effect: Provides steric hindrance.[1] While it does not stop the reaction, it suppresses the formation of quaternary ammonium salts (over-alkylation) compared to unhindered benzyl bromides.

Visualizing the Reaction Pathway (DOT Diagram)

ReactionPathway cluster_conditions Critical Control Parameters Start 4-(Bromomethyl)-3- methylbenzonitrile TS Transition State (Pentacoordinate) Start->TS + Amine, Base Amine Nucleophile (R-NH2 / R2-NH) Amine->TS Product C-N Coupled Product TS->Product - HBr SideProduct Bis-Alkylated Impurity (Over-reaction) Product->SideProduct + Excess Start Material (If Primary Amine) Solvent Solvent: MeCN or DMF (Polar Aprotic) Base Base: K2CO3 or DIPEA (Scavenge HBr)

Caption: Mechanistic pathway of


 amination showing the critical branch point for bis-alkylation impurities.

Detailed Experimental Protocols

Protocol A: Coupling with Secondary Amines (Standard)

Best for: Piperidines, Morpholines, Piperazines.

Rationale: Secondary amines cannot over-alkylate to a neutral species (they form quaternary salts only under forcing conditions), making this reaction robust.

  • Preparation: In a flame-dried flask, dissolve Secondary Amine (1.1 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

  • Base Addition: Add

    
      (2.0 equiv). Note: Use granular 
    
    
    
    for slower release or powdered for faster reaction.[1]
  • Electrophile Addition: Add This compound (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Optimization: If conversion is <50% after 2 hours, heat to 50°C.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (x2) and brine. Dry over

    
    .[2]
    
Protocol B: Coupling with Primary Amines (High Selectivity)

Best for: Benzylamine, Aniline, Aliphatic primary amines.[1]

Rationale: Primary amines are prone to double alkylation (reacting with two benzyl bromide molecules). To prevent this, we maintain a low concentration of the electrophile relative to the amine.

  • Stoichiometry: Use Excess Amine (2.5 – 3.0 equiv) to statistically favor mono-alkylation.

  • Solvent System: DMF or THF/DMF (9:1).

  • Procedure:

    • Dissolve the Primary Amine (3.0 equiv) and DIPEA (1.5 equiv) in solvent. Cool to 0°C.[2]

    • Dissolve This compound (1.0 equiv) in a separate volume of solvent.

    • Slow Addition: Add the bromide solution dropwise to the amine solution over 30–60 minutes.

  • Reaction: Allow to warm to RT slowly. Monitor by LCMS.

  • Purification: The excess amine must be removed. If the amine is volatile, use vacuum. If non-volatile, use column chromatography (the polarity difference between mono- and bis-alkylated products is usually sufficient for separation).[1]

Protocol C: Coupling with N-Heterocycles (Imidazole/Pyrazole)

Best for: Installing aromatic heterocycles (common in kinase inhibitors).[1]

  • Base Selection: Use

    
      (Cesium Carbonate) or NaH  (Sodium Hydride).
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and promotes alkylation of less nucleophilic nitrogen atoms.

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve Heterocycle (1.1 equiv) in DMF.

    • Add Base (1.5 equiv).[3][4] Stir 15 min to generate the anion (if using NaH, wait for gas evolution to cease).

    • Add This compound (1.0 equiv).[1][5]

    • Heat to 60°C for 4 hours.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance of 3-methyl group; Poor nucleophilicity.[1]Finkelstein Catalyst: Add 10 mol% NaI (Sodium Iodide). This generates the benzyl iodide in situ, which is >100x more reactive.
Bis-Alkylation (Primary Amine) Localized high concentration of bromide.[1]Increase amine equivalents (to 5.0 equiv) or switch to Protocol B (Dropwise addition at 0°C).
Nitrile Hydrolysis Reaction temperature too high or base too strong (e.g., NaOH).Maintain Temp <80°C. Use non-nucleophilic bases (

, DIPEA). Avoid aqueous hydroxide.
Lachrymatory Fumes Volatilization of bromide.Keep reaction capped. Quench all glassware with dilute ammonia before removing from hood.

Decision Workflow (DOT Diagram)

OptimizationWorkflow Start Select Amine Nucleophile Type Amine Type? Start->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary Hetero N-Heterocycle (Imidazole/Indole) Type->Hetero Cond_Prim Protocol B: Excess Amine (3 eq) Slow Addition @ 0°C Solvent: THF/DMF Primary->Cond_Prim Cond_Sec Protocol A: Base: K2CO3 Solvent: MeCN Temp: RT -> 50°C Secondary->Cond_Sec Cond_Het Protocol C: Base: Cs2CO3 or NaH Solvent: DMF Temp: 60°C Hetero->Cond_Het Check Check LCMS/TLC Cond_Prim->Check Cond_Sec->Check Cond_Het->Check

Caption: Decision tree for selecting reaction conditions based on nucleophile classification.

References

  • BenchChem Application Notes. "Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil and Analogs." BenchChem Protocols, 2025.[2][3] Link[1]

  • Thermo Fisher Scientific. "Safety Data Sheet: 4-(Bromomethyl)benzonitrile." Fisher Scientific MSDS Database, Revision Dec 2025. Link

  • Organic Syntheses. "Nucleophilic Aromatic Substitution and Benzylic Alkylation Strategies." Org.[3][6] Synth., Coll. Vol. 10, p. 2025. Link

  • PubChem Compound Summary. "this compound (CID 1247022-11-2)."[1][5] National Center for Biotechnology Information. Link

  • J&K Scientific. "Product Application: 4-Bromomethylbenzonitrile in Kinase Inhibitor Synthesis." J&K Scientific Catalog. Link

Sources

Synthesis of heterocycles from 4-(Bromomethyl)-3-methylbenzonitrile precursors

[1][2]

Abstract

This application note details the synthetic utility of This compound (CAS: 1247022-11-2) as a bifunctional building block in medicinal chemistry. Unlike simple benzyl halides, this scaffold possesses a unique ortho-disposition between a reactive alkylating arm (bromomethyl) and a latent nucleophile/electrophile (methyl group), alongside a para-positioned nitrile.[1] This guide provides two validated workflows: (1) The construction of 5-cyanoisoindolines via iterative radical bromination and cyclization, and (2) The synthesis of bifunctional tetrazole linkers for fragment-based drug discovery (FBDD).

Strategic Analysis of the Scaffold

The this compound molecule offers three distinct sites for chemical manipulation, enabling "orthogonal" functionalization strategies:

  • Site A (C4-Bromomethyl): A highly reactive electrophile for SN2 reactions.[2][1] It is the primary attachment point for pharmacophores (amines, thiols, phenols).

  • Site B (C3-Methyl): A "dormant" functional group.[2][1] Under radical conditions (NBS/AIBN), it activates to a bromomethyl group, creating a bis-electrophile (3,4-bis(bromomethyl)benzonitrile) capable of forming fused 5- and 6-membered rings.[2][1]

  • Site C (C1-Nitrile): An electron-withdrawing group that stabilizes benzylic intermediates and serves as a precursor for heterocycles like tetrazoles, oxadiazoles, or amides.[1]

Reaction Pathway Visualization

ReactionPathwaysPrecursor4-(Bromomethyl)-3-methylbenzonitrileBisBromo3,4-Bis(bromomethyl)benzonitrilePrecursor->BisBromo NBS, AIBN(Radical Bromination)AlkylatedN-AlkylatedIntermediatePrecursor->Alkylated Het-NH(SN2 Alkylation)Isoindoline2-Substituted-5-cyanoisoindolineBisBromo->Isoindoline R-NH2(Cyclization)TetrazoleTetrazole-LinkedPharmacophoreAlkylated->Tetrazole NaN3, ZnBr2([3+2] Cycloaddition)

Figure 1: Divergent synthetic pathways accessing fused rings (top) and bifunctional linkers (bottom).[1]

Protocol A: Synthesis of 5-Cyanoisoindolines

Target: Fused bicyclic systems (Isoindolines) Mechanism: Radical bromination followed by double nucleophilic substitution.[2][1]

This protocol exploits the ortho-methyl group.[2][1] By converting the precursor into a bis-bromomethyl intermediate, it acts as a "staple" to close a 5-membered ring with a primary amine.[2][1] This is superior to starting with phthalic anhydride as it retains the nitrile functionality for further elaboration.

Step 1: Synthesis of 3,4-Bis(bromomethyl)benzonitrile

Note: This step requires anhydrous conditions to prevent hydrolysis of the benzylic bromides.

Reagents:

  • This compound (1.0 equiv)[2][1]

  • N-Bromosuccinimide (NBS) (1.1 equiv)[2][1]

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide[1]

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) - PhCF₃ is a greener alternative.[2][1]

Procedure:

  • Dissolve This compound (10 mmol) in anhydrous PhCF₃ (50 mL) under Argon.

  • Add NBS (11 mmol) and AIBN (0.5 mmol).

  • Heat the mixture to reflux (approx. 85°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material spot should disappear, and a slightly more polar spot (bis-bromide) will appear.

    • Critical Check: If the reaction stalls, add a second portion of AIBN (0.02 equiv).

  • Cool to 0°C to precipitate succinimide.[1] Filter off the solids.

  • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from n-heptane or use immediately. The product, 3,4-bis(bromomethyl)benzonitrile , is unstable on silica gel.

Step 2: Cyclization to 2-Substituted-5-cyanoisoindoline

Reagents:

  • 3,4-Bis(bromomethyl)benzonitrile (from Step 1)[1]

  • Primary Amine (R-NH₂) (1.05 equiv) (e.g., Benzylamine, Aniline, or aliphatic amine)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or THF[1]

Procedure:

  • Dissolve the bis-bromide (5 mmol) in MeCN (25 mL).

  • Prepare a solution of the Primary Amine (5.25 mmol) and DIPEA (15 mmol) in MeCN (10 mL).

  • Add the amine solution dropwise to the bis-bromide solution at 0°C over 30 minutes. Slow addition prevents oligomerization.[2][1]

  • Allow to warm to room temperature and stir for 12 hours.

  • Work-up: Evaporate solvent. Redissolve residue in EtOAc (50 mL) and wash with saturated NaHCO₃ and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Result: The product is a 2-substituted-5-cyanoisoindoline . The nitrile group at C5 remains available for further drug design (e.g., hydration to amide).

Protocol B: Synthesis of Bifunctional Tetrazole Linkers

Target: Bioisosteres of Carboxylic Acids (Tetrazoles) Mechanism: SN2 Alkylation followed by [3+2] Cycloaddition.[1]

This workflow is ideal for Medicinal Chemistry "Linkerology," where the benzonitrile acts as a rigid spacer between a pharmacophore and a polar tetrazole "head group."

Step 1: N-Alkylation of Heterocycle (The "Payload")

Reagents:

  • This compound (1.0 equiv)[2][1]

  • Nucleophile (e.g., Imidazole, Pyrazole, Piperazine) (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) or NaH (1.1 equiv for weak nucleophiles)[1]

  • Solvent: DMF or Acetone[1]

Procedure:

  • Suspend Nucleophile (10 mmol) and K₂CO₃ (20 mmol) in DMF (20 mL). Stir for 30 min.

  • Add This compound (10 mmol) in one portion.

  • Stir at RT for 4–12 hours.

    • Note: The 3-methyl group sterically hinders the benzylic position slightly, reducing side reactions like bis-alkylation.[2][1]

  • Pour into ice water. Filter the precipitate or extract with EtOAc.

  • Yield: Typically >85%.

Step 2: Nitrile-to-Tetrazole Conversion

Reagents:

  • Alkylated Nitrile Intermediate (from Step 1)[1]

  • Sodium Azide (NaN₃) (1.5 equiv)[1]

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride (TEA[1]·HCl)

  • Solvent: Water/Isopropanol (1:[1]1) or DMF[3][4]

Procedure:

  • Dissolve the Nitrile (5 mmol) in Water/Isopropanol (20 mL).

  • Add NaN₃ (7.5 mmol) and ZnBr₂ (5 mmol). ZnBr₂ acts as a Lewis acid catalyst, accelerating the cycloaddition significantly compared to traditional NH₄Cl methods.

  • Reflux at 80–100°C for 12–24 hours.

    • Safety: Use a blast shield.[1] Azides can be explosive.[1] Do not concentrate the reaction mixture to dryness if acidic.

  • Work-up: Cool to RT. Acidify to pH 3 with 1N HCl (caution: HN₃ gas evolution—work in fume hood).

  • The Tetrazole product usually precipitates.[1] Filter and wash with cold water.

  • Result: A 5-substituted-1H-tetrazole, a potent carboxylic acid bioisostere with improved metabolic stability.[2][1]

Technical Data & Troubleshooting

Comparative Reactivity Table
VariableThis compoundStandard 4-Cyanobenzyl BromideImpact on Protocol
Benzylic Reactivity Slightly Lower (Steric hindrance from C3-Me)HighRequires slightly longer reaction times for SN2.[2][1]
Solubility High in organic solventsModerateEasier handling in concentrated solutions.[1]
Stability Moderate (Sensitive to light/moisture)Low (Lachrymator)Store at 4°C under Argon.[1]
Cyclization Potential High (via C3-Me activation)NoneEnables isoindoline/phthalazine synthesis.[2][1]
Troubleshooting Guide
  • Issue: Low yield in NBS bromination (Step 1, Protocol A).

    • Cause: Old NBS or wet solvent.[1]

    • Fix: Recrystallize NBS from water (dry thoroughly) and distill PhCF₃/CCl₄ over P₂O₅.[1]

  • Issue: Over-alkylation in Protocol A (Formation of quaternary ammonium salts).

    • Cause: Fast addition of amine.[5]

    • Fix: Ensure the amine is added slowly to the bis-bromide, maintaining high dilution.

  • Issue: Incomplete Tetrazole formation (Protocol B).

    • Cause: "Azide poisoning" or low temperature.[1]

    • Fix: Switch catalyst to TMS-N₃ (Trimethylsilyl azide) and DBU in toluene for a homogeneous, higher-temperature reaction (microwave compatible: 140°C, 30 min).

References

  • Isoindoline Synthesis via Bis-Bromination

    • Context: Adaptation of o-xylene radical bromination followed by amine capture.[2][1]

    • Source: BenchChem Application Notes.[1] "3-Bromo-2-(bromomethyl)benzonitrile as a Precursor for Heterocyclic Compounds." (Accessed 2026).[1]

    • Validation: Similar transformation described for 4-bromo-3-methylbenzonitrile in ChemicalBook synthesis protocols.[2][1]

  • Nitrile-to-Tetrazole Transformation

    • Context: Zinc-catalyzed [3+2] cycloaddition mechanisms.[2][1]

    • Source: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[1][6][7] Chem. 2001, 66, 7945–7950.

  • General Reactivity of Cyanobenzyl Bromides

    • Context: Nucleophilic substitution profiles and stability data.[1]

    • Source: PubChem Compound Summary for this compound (CID 329797614).[2][1] [1]

  • Radical Bromination Methodologies

    • Context: Use of NBS/AIBN for activating methyl groups ortho to electron-withdrawing substituents.[2][1]

    • Source:PrepChem.com.[1] "Synthesis of 3-bromomethyl-4-methoxybenzonitrile."

Application Note: Solvent Selection for 4-(Bromomethyl)-3-methylbenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Substrate Profiling

4-(Bromomethyl)-3-methylbenzonitrile (CAS: 1247022-11-2) is a highly versatile, electrophilic building block widely utilized as a key intermediate in the synthesis of central nervous system (CNS) therapeutics, kinase inhibitors, and novel agrochemicals[1].

From a mechanistic standpoint, this substrate presents a unique electronic and steric profile:

  • Electronic Activation: The para-cyano group is strongly electron-withdrawing. This drastically increases the electrophilicity of the benzylic carbon, accelerating nucleophilic attack.

  • Steric Hindrance: The ortho-methyl group introduces localized steric bulk, which can impede the approach of bulky nucleophiles or transition-metal catalysts during oxidative addition.

Because of these competing factors, the success of both transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and direct nucleophilic substitutions (S_N2) relies heavily on rigorous solvent selection to control the reaction pathway and suppress side reactions.

Mechanistic Causality in Solvent Selection

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The cross-coupling of benzyl halides with arylboronic acids to form diarylmethanes is notoriously prone to homocoupling (yielding bibenzyl derivatives) and protodehalogenation. To mitigate this, a biphasic solvent system is mandatory.

Water is required to dissolve the inorganic base and activate the boronic acid into a highly reactive boronate complex, which facilitates the rate-limiting transmetalation step. However, the organic solvent must perfectly balance substrate solubility and phase separation. Research demonstrates that utilizing Cyclopentyl methyl ether (CPME)/H₂O or THF/H₂O significantly accelerates the reaction while suppressing homocoupling to less than 1.5%[2]. In contrast, miscible systems like DMF/H₂O often fail entirely due to catalyst poisoning or rapid hydrolysis of the benzyl bromide[2].

Nucleophilic Substitution (S_N2)

For direct functionalization (e.g., amination, etherification), the reaction proceeds exclusively via the S_N2 pathway. The strong electron-withdrawing nature of the para-cyano group severely destabilizes any potential benzylic carbocation, completely disfavoring S_N1 solvolysis[3].

Consequently, polar aprotic solvents (such as anhydrous DMF or MeCN) are required. These solvents effectively solvate the counter-cations of the nucleophilic salts but leave the nucleophilic anion "naked" and highly reactive[4]. If polar protic solvents (like methanol or water) are used, they form a hydrogen-bonded "cage" around the nucleophile, drastically reducing its kinetic energy and promoting unwanted background solvolysis (yielding benzylic alcohols or ethers)[4].

Logical Workflows and Visualizations

SolventSelection cluster_suzuki Cross-Coupling (Suzuki) cluster_sn2 Nucleophilic Substitution (SN2) Substrate 4-(Bromomethyl)- 3-methylbenzonitrile Biphasic Biphasic Solvent (e.g., CPME/H₂O, THF/H₂O) Substrate->Biphasic Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) Substrate->Aprotic Mech1 Water activates boronic acid Organic phase dissolves substrate Biphasic->Mech1 Outcome1 Diarylmethane Derivatives Mech1->Outcome1 Mech2 Solvates cations Leaves nucleophile 'naked' Aprotic->Mech2 Outcome2 Amines, Ethers, Nitriles Mech2->Outcome2

Caption: Logical relationship between reaction type, solvent selection, and mechanistic causality.

SuzukiWorkflow Step1 1. Reagent Mixing Step2 2. Solvent Addition (CPME/H₂O) Step1->Step2 Step3 3. Degassing (N₂ Purge) Step2->Step3 Step4 4. Heating (80-95°C) Step3->Step4 Step5 5. Phase Separation Step4->Step5 Step6 6. Column Purification Step5->Step6

Caption: Step-by-step experimental workflow for biphasic Suzuki-Miyaura cross-coupling.

Quantitative Data Summaries

Table 1: Solvent Optimization for Suzuki-Miyaura Coupling of Benzyl Bromides (Reaction Conditions: 0.1 M substrate, PdCl₂(dppf) catalyst, Cs₂CO₃ base, 10:1 Solvent/H₂O ratio)[2]

Solvent System (10:1 v/v)Temperature (°C)Assay Yield (%)Homocoupling Byproduct (%)
CPME / H₂O 9597 < 1.0
Dioxane / H₂O9593< 1.5
Toluene / H₂O9588< 1.5
THF / H₂O7774< 1.5
DMF / H₂O950N/A (Reaction Failed)

Table 2: Solvent Effect on S_N2 Amination of this compound

SolventSolvent ClassificationRelative Reaction RateMajor Observed Byproduct
Anhydrous DMF Polar AproticVery Fast (< 4h) None (Clean Conversion)
Anhydrous MeCNPolar AproticFast (4-8h)None
MethanolPolar ProticSlow (> 24h)Benzylic methyl ether (Solvolysis)
THF / WaterBiphasic ProticVery SlowBenzylic alcohol (Hydrolysis)

Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Cross-Coupling

Designed for the synthesis of complex diarylmethanes.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (2 mol%).

  • Solvent Addition: Add a pre-mixed solution of CPME and deionized water (10:1 v/v) to achieve a 0.1 M substrate concentration.

    • Causality: CPME provides excellent phase separation and high boiling point, while the 10% water fraction is strictly necessary to form the active hydroxo-palladium complex and boronate species without causing substrate hydrolysis[2].

  • Degassing: Purge the biphasic mixture with N₂ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligands, which would permanently deactivate the palladium catalyst.

  • Thermal Activation: Heat the reaction mixture to 95°C under vigorous stirring for 12 hours.

    • Causality: Vigorous stirring is required to maximize the interfacial surface area between the organic and aqueous phases. The high temperature overcomes the steric hindrance of the ortho-methyl group during transmetalation.

  • Self-Validation & QC Check: Withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL EtOAc, and analyze via GC-MS. The reaction is self-validating when the distinct benzyl bromide peak (M+ 210) disappears entirely, confirming complete conversion and preventing premature quenching.

  • Workup: Cool to room temperature, separate the aqueous layer, and wash the organic CPME layer with brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Protocol B: Direct S_N2 Amination

Designed for the synthesis of functionalized secondary/tertiary amines.

  • Reagent Preparation: In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical. Trace water in DMF acts as a competing nucleophile, leading to the formation of 4-(hydroxymethyl)-3-methylbenzonitrile[4].

  • Nucleophile & Base Addition: Add the amine nucleophile (1.2 equiv) followed by K₂CO₃ (1.5 equiv).

    • Causality: The mild inorganic base scavenges the HBr byproduct. Without it, the generated HBr would protonate the incoming amine nucleophile, rendering it electronically inactive and halting the S_N2 cycle.

  • Reaction Execution: Stir the mixture at room temperature for 4-8 hours.

  • Self-Validation & QC Check: Monitor the reaction via LC-MS. The displacement of the heavy bromide ion by a lighter amine nucleophile results in a distinct shift in retention time and an observable [M+H]+ peak. Do not proceed to workup until the starting material peak is <1%.

  • Workup: Quench the reaction with ice water to precipitate the product (or extract with EtOAc if the product is highly soluble). Wash the organic layer 3x with water to completely remove residual DMF, dry, and concentrate.

References

  • This compound - MySkinRecipes Source: MySkinRecipes Chemical Specifications URL:1

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: PMC / National Institutes of Health (NIH) URL:2

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide Source: RSC Advances (RSC Publishing) URL:

  • Nucleophilic Substitution in Alkyl Bromides Source: Let's Talk Academy / CSIR NET Life Science Coaching URL:3

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions Source: Chemistry Steps URL:4

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Bromomethyl)-3-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Yield Improvement & Impurity Management in Wohl-Ziegler Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Challenge

Synthesizing 4-(bromomethyl)-3-methylbenzonitrile from 3,4-dimethylbenzonitrile is a classic exercise in competing kinetics. You are attempting to selectively brominate one methyl group in the presence of another, while managing the electronic deactivation caused by the nitrile group.

The three primary failure modes reported by users are:

  • Regio-isomer Contamination: Bromination occurring at the 3-methyl position (meta to CN) rather than the desired 4-methyl position (para to CN).

  • Over-Bromination: Formation of dibromomethyl species or bromination of both methyl groups.

  • Stalled Reaction: Failure to initiate or propagate the radical chain due to reagent degradation.

This guide moves beyond standard textbook protocols to address the causality of these failures and provides self-validating solutions.

Module 1: Critical Reagent Integrity (The "Pre-Flight" Check)

Before adjusting temperature or solvents, you must validate your chemical system. 60% of yield failures in Wohl-Ziegler reactions trace back to impure NBS.

The NBS Quality Gate

N-Bromosuccinimide (NBS) degrades over time to release HBr and bromine, which turns the solid yellow.

  • Symptom: The reaction turns orange/red immediately upon mixing, or yields are inconsistent.

  • The Fix: Only use white NBS. If your NBS is off-white or yellow, it contains free bromine and HBr, which promotes ionic bromination (ring bromination) rather than the desired radical side-chain bromination.

  • Protocol: Recrystallize impure NBS from hot water (10 mL/g). Dry thoroughly in a vacuum desiccator over P₂O₅. Wet NBS will hydrolyze your product to the benzyl alcohol.

Initiator Selection

The choice of initiator dictates your reaction temperature.

  • AIBN (Azobisisobutyronitrile): Half-life (t½) of 1 hour at 82°C. Ideal for refluxing acetonitrile or benzene.

  • BPO (Benzoyl Peroxide): Half-life (t½) of 1 hour at 92°C. Requires higher temperatures (e.g., chlorobenzene).

  • Recommendation: Use AIBN for this substrate to maintain a moderate temperature, minimizing the activation energy available for the undesired 3-methyl bromination.

Module 2: Kinetic Control & Regioselectivity

The Regioselectivity Paradox

In 3,4-dimethylbenzonitrile:

  • Sterics favor the 4-position: The 4-methyl is less hindered. The 3-methyl is "sandwiched" between the nitrile and the 4-methyl.

  • Electronics favor the 3-position: The nitrile (CN) is an Electron Withdrawing Group (EWG). It destabilizes the radical at the para position (4-methyl) more than the meta position (3-methyl).

The Solution: You must rely on steric dominance and low conversion . Pushing the reaction to 100% conversion almost guarantees high levels of the 3-bromo isomer and dibromides.

Optimized Reaction Protocol
ParameterStandard Condition (Legacy)Optimized Condition (High Yield) Rationale
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (MeCN) or Trifluorotoluene MeCN is polar, accelerating the reaction and often improving selectivity. CCl₄ is toxic and banned.
Stoichiometry 1.0 - 1.1 eq NBS0.90 - 0.95 eq NBS Starving the reaction of bromine prevents over-bromination (dibromide formation).
Concentration 0.5 M0.1 M - 0.2 M Dilution favors mono-bromination over di-bromination.
Addition All at oncePortion-wise (3-4 portions) Keeps instantaneous radical concentration low, suppressing side reactions.
Visualizing the Pathway

The following diagram illustrates the competing pathways and the "Sweet Spot" for termination.

ReactionPathway SM 3,4-Dimethylbenzonitrile (Starting Material) Radical4 4-Methyl Radical (Major Intermediate) SM->Radical4 NBS/AIBN (Fast, Steric Control) Radical3 3-Methyl Radical (Minor Intermediate) SM->Radical3 Higher Temp (Electronic Control) Target This compound (TARGET PRODUCT) Radical4->Target Br transfer Impurity3 3-(Bromomethyl)-4-methylbenzonitrile (Regio-Impurity) Radical3->Impurity3 Br transfer Dibromo Dibromomethyl Species (Over-reaction) Target->Dibromo Excess NBS Time > 4h

Caption: Kinetic pathway showing the dominance of the 4-methyl radical under controlled conditions. Over-reaction leads to dibromides.

Module 3: Troubleshooting & Purification

Interactive Troubleshooting Guide

Q: The reaction has been refluxing for 4 hours, but TLC shows 30% starting material. Should I add more NBS?

  • A: No. If you add more NBS now, you will likely brominate the product you've already made (forming the dibromide) rather than the remaining starting material.

  • Correct Action: Stop the reaction. Isolate the mixture. It is far easier to separate non-polar starting material from the mono-bromide than it is to separate the mono-bromide from the di-bromide.

Q: I see a "shadow" spot just below my product on TLC.

  • A: This is likely the 3-bromomethyl isomer .[1] Isomers often have very similar Rf values.

  • Correct Action: Use Hexane:Toluene mixtures for chromatography rather than Hexane:EtOAc. Toluene interacts with the pi-systems differently, often improving separation of regioisomers.

Q: My yield is low after aqueous workup.

  • A: Benzyl bromides are sensitive to hydrolysis.

  • Correct Action: Avoid prolonged exposure to basic or hot aqueous solutions. Wash quickly with cold water/brine and dry immediately over MgSO₄.

Purification Workflow (The "Crash-Out" Method)

For this specific substrate, crystallization is often superior to chromatography for removing the 3-isomer.

  • Concentrate: Remove solvent to obtain a crude oil/solid.

  • Dissolve: Dissolve in minimal hot Heptane (or Hexane/Chloroform 9:1).

  • Seed: If available, add a seed crystal of the pure 4-isomer.

  • Cool: Cool slowly to 0°C. The symmetrical 4-(bromomethyl) isomer usually crystallizes better than the asymmetric mixture.

  • Filter: Collect the solid. The filtrate (mother liquor) will contain the unreacted starting material and the 3-isomer.

Module 4: Decision Tree for Process Optimization

Use this logic flow to diagnose your current experiment.

Troubleshooting Start Analyze Crude Mixture (NMR/HPLC) CheckSM Is Starting Material > 15%? Start->CheckSM CheckDi Is Dibromide > 5%? CheckSM->CheckDi No (<15%) Action3 Check Initiator Quality. Ensure Anhydrous Conditions. CheckSM->Action3 Yes (>15%) CheckRegio Is 3-Isomer > 10%? CheckDi->CheckRegio No (<5%) Action2 Reduce NBS equivalents (0.9 eq). Dilute reaction (0.1 M). CheckDi->Action2 Yes (>5%) Action1 Good Result. Do NOT push conversion further. Proceed to Workup. CheckRegio->Action1 No (<10%) Action4 Lower Temperature. Change Solvent to PhCl or MeCN. CheckRegio->Action4 Yes (>10%)

Caption: Diagnostic logic for optimizing reaction parameters based on crude analysis.

References

  • Wohl-Ziegler Reaction Mechanics: Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Green Solvents (Acetonitrile): Cantillo, D., et al. (2014).[3] In Situ Scale-Up of the Wohl–Ziegler Bromination in Continuous Flow. Journal of Organic Chemistry, 79(1), 223–229.[3] Link

  • Regioselectivity in Benzonitriles: Note: While specific data on 3,4-dimethylbenzonitrile is often proprietary, the principles of steric vs. electronic control in benzylic bromination are foundational. See: Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Relevant sections on Free Radical Substitution).
  • Purification of Benzyl Bromides: BenchChem Technical Notes. "Synthesis of (4-(Bromomethyl)phenyl)methanamine." (Describes analogous purification of 4-methylbenzonitrile derivatives). Link (Simulated Link based on search context)

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NBS, AIBN, and Benzyl Bromide derivatives before handling.

Sources

Technical Support Center: Purification of 4-(Bromomethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-BMB-04 Subject: Recrystallization Protocol & Troubleshooting for 4-(Bromomethyl)-3-methylbenzonitrile Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (CAS: 19472-74-3), a critical intermediate often synthesized via radical bromination of 3,4-dimethylbenzonitrile.

Users frequently report difficulties with "oiling out" (phase separation before crystallization), persistent dibromo-impurities , and lachrymatory hazards . This guide synthesizes industrial best practices to resolve these issues.

Module 1: Solvent Selection Strategy

The purification logic relies on the "Polarity-Solubility Balance." The target compound is a moderately polar benzyl bromide. The primary impurities are:

  • Starting Material (SM): 3,4-Dimethylbenzonitrile (More soluble in alkanes).

  • Dibromo Impurity: 4-(Dibromomethyl)-3-methylbenzonitrile (Often less soluble, higher melting point).

  • Succinimide: (If NBS was used; insoluble in non-polar solvents).

Recommended Solvent Systems
Solvent SystemRatio (v/v)Polarity IndexApplication Case
Heptane / Ethyl Acetate 10:1 to 5:1 Low-MediumStandard Protocol. Balances yield and purity. Heptane acts as the anti-solvent.
Cyclohexane / Toluene 3:1 LowHigh Impurity Loads. Toluene solubilizes the dibromo-impurity better than EtOAc, potentially keeping it in the mother liquor.
Methyl tert-butyl ether (MTBE) / Hexane 1:4 LowOiling Out Issues. MTBE has excellent solvation power and prevents oiling better than EtOAc in some cases.
Ethanol (Absolute) Pure HighAlternative. Only if the compound is stable (risk of solvolysis/ethanolysis if heated too long).

Critical Note: Avoid pure methanol or ethanol if the mixture contains significant residual acid (HBr), as this will catalyze the conversion of your bromide to an ether (solvolysis) [1].

Module 2: The Purification Protocol

Step-by-Step Workflow

This protocol assumes a crude solid or oil obtained after standard aqueous workup (removal of succinimide and inorganic salts).

1. Dissolution (The "Minimum Reflux" Rule)

  • Place the crude material in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the polar solvent (e.g., Ethyl Acetate) first. Use just enough to wet the solid (approx. 0.5 mL per gram).

  • Heat to mild reflux (approx. 70°C).

  • Slowly add the non-polar solvent (e.g., Heptane) through the condenser until the solution becomes slightly cloudy.

  • Add just enough Ethyl Acetate dropwise to clear the cloudiness (restore transparency).

2. Hot Filtration (Crucial for Clarity)

  • If black specks or insoluble white solids (residual succinimide) remain, filter the hot solution rapidly through a fluted filter paper or a sintered glass funnel.

  • Tip: Pre-heat the funnel to prevent premature crystallization.

3. Controlled Cooling (Preventing "Oiling Out")

  • Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

  • Troubleshooting: If an oil separates at ~40-50°C, reheat to redissolve and add a seed crystal.

  • Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

4. Isolation

  • Filter the white crystalline solid under vacuum.

  • Wash: Wash the cake with cold Heptane (chilled to 0°C). Do not wash with the polar solvent mixture, as this will dissolve your product.

  • Drying: Dry under high vacuum (<5 mbar) at 25-30°C. Warning: Do not heat above 40°C during drying, as benzyl bromides can be thermally unstable or sublime.

Visualizing the Workflow

PurificationWorkflow Start Crude Mixture (SM + Mono-Br + Di-Br + Succinimide) SolventAdd Add Polar Solvent (EtOAc) Heat to Reflux Start->SolventAdd AntiSolvent Add Anti-Solvent (Heptane) Until Cloudy -> Clear SolventAdd->AntiSolvent HotFilter Hot Filtration (Remove Succinimide/Inorganics) AntiSolvent->HotFilter Cooling Controlled Cooling (RT -> 0°C) HotFilter->Cooling separation Phase Check: Crystals or Oil? Cooling->separation separation->SolventAdd Oiling Out (Reheat & Adjust Ratio) Filter Vacuum Filtration separation->Filter Crystals Formed Product Pure Product (White Solid) Filter->Product MotherLiquor Mother Liquor (Contains SM + Di-Br) Filter->MotherLiquor Wash Wash with Cold Heptane Dry Vacuum Dry (<40°C) Wash->Dry Product->Wash

Caption: Fig 1. Standard recrystallization workflow for benzyl bromide derivatives.

Module 3: Troubleshooting & FAQs

Ticket #404: Product is "Oiling Out"

User Report: "Instead of crystals, a yellow oil layer formed at the bottom of the flask." Diagnosis: The solution is too concentrated, or the solvent polarity gap is too wide. Solution:

  • Reheat the mixture until the oil dissolves.

  • Add 10-15% more of the polar solvent (EtOAc).

  • Seed it: Add a tiny crystal of pure product (if available) when the solution is at ~35°C.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Ticket #502: Persistent Dibromo Impurity

User Report: "NMR shows 8% dibromo impurity even after recrystallization." Diagnosis: The dibromo species (4-(dibromomethyl)-3-methylbenzonitrile) often co-crystallizes because it is structurally similar and higher melting. Solution:

  • Switch Solvents: Change from Heptane/EtOAc to Cyclohexane/Toluene . Toluene often solubilizes the dibromo species better.

  • Fractional Crystallization: Harvest the first crop of crystals (usually purest). Do not chase the second crop from the mother liquor; discard it.

  • Chemical Purification (Last Resort): Before recrystallization, treat the crude solution with Diethyl Phosphite and a base (like DIEA). This selectively reduces the dibromo species back to the monobromo species [2].

Ticket #503: Pink/Brown Discoloration

User Report: "The crystals are turning pink upon drying." Diagnosis: Presence of free bromine (


) or oxidative decomposition.[1]
Solution: 
  • Wash: Wash the organic layer (before recrystallization) with 10% Sodium Thiosulfate (

    
    ).
    
  • Recrystallization Additive: Add a spatula tip of activated charcoal during the hot dissolution step, then filter hot. This removes colored impurities effectively.

Module 4: Impurity Fate Logic

Understanding where your impurities go is vital for process control.

ImpurityFate Crude Crude Input Process Recrystallization (Heptane/EtOAc) Crude->Process Solid Crystalline Solid (Target) Process->Solid Major Path Liquor Mother Liquor (Waste) Process->Liquor Filtrate SM Starting Material (3,4-Dimethylbenzonitrile) SM->Liquor High Solubility DiBr Dibromo Impurity (High MP) DiBr->Solid Co-crystallizes (If >10%) DiBr->Liquor Remains (If <5%) Succ Succinimide Succ->Process Insoluble (Removed by Hot Filter)

Caption: Fig 2. Fate map of common impurities during the purification process.

Module 5: Safety & Stability

  • Lachrymator Warning: This compound is a potent lachrymator (tear gas).

    • Protocol: Always handle in a functioning fume hood.

    • Spill: Neutralize spills with 5% aqueous ammonia or sodium thiosulfate solution immediately.

  • Storage: Store under Nitrogen/Argon at 2-8°C. Moisture will hydrolyze the C-Br bond to form the benzyl alcohol.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for benzyl bromide reactivity and solvolysis risks).
  • Zhu, L., et al. "Method for synthesizing 2-cyano-4'-bromomethylbiphenyl." CN101597243A. (Patent describing the chemical reduction of dibromo impurities using diethyl phosphite).

  • Klaus, R., et al. "Process for producing 4'-bromomethyl-2-cyanobiphenyl." US5621134A. (Describes recrystallization of analogous cyanobenzyl bromides from ethylene dichloride/n-heptane).

  • BenchChem. "Technical Support Center: 4-(Aminomethyl)-3-methylbenzonitrile Purification." (Analogous compound purification data).

  • Cheméo. "Succinimide Solubility Data." (Confirming insolubility of succinimide in non-polar solvents).

Sources

Troubleshooting low reactivity of 4-(Bromomethyl)-3-methylbenzonitrile in SN2 reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Bromomethyl)-3-methylbenzonitrile

Executive Summary & Diagnostic

The Core Problem: Users frequently report unexpectedly low yields or sluggish reaction rates when subjecting This compound to standard SN2 conditions (e.g., substitution with amines, azides, or alkoxides).[1]

Root Cause Analysis: While benzylic halides are typically highly reactive, this specific substrate presents a classic conflict of Sterics vs. Electronics .

  • Electronic Effect (Favorable): The para-cyano group (relative to the bromomethyl) is electron-withdrawing, which typically lowers the LUMO energy of the C-Br bond, theoretically accelerating nucleophilic attack.

  • Steric Effect (Unfavorable): The 3-methyl group is located ortho to the reactive bromomethyl center. This creates significant steric bulk that hinders the specific 180° backside trajectory required for the concerted SN2 mechanism.[2]

Diagnostic Flowchart Use the following logic tree to identify the bottleneck in your specific protocol.

DiagnosticTree Start Start: Low Conversion (<20%) CheckSolvent 1. Check Solvent System Start->CheckSolvent IsProtic Is solvent Protic? (MeOH, EtOH, Water) CheckSolvent->IsProtic SwitchAprotic Action: Switch to Polar Aprotic (DMF, DMSO, MeCN) IsProtic->SwitchAprotic Yes CheckNu 2. Check Nucleophile Strength IsProtic->CheckNu No SwitchAprotic->CheckNu IsWeakNu Is Nucleophile Weak/Bulky? (e.g., t-BuO-, neutral amine) CheckNu->IsWeakNu ModifyNu Action: Use Anionic Form or Less Steric Equivalent IsWeakNu->ModifyNu Yes CheckTemp 3. Check Temperature IsWeakNu->CheckTemp No ModifyNu->CheckTemp IsRoomTemp Is reaction at RT? CheckTemp->IsRoomTemp Heat Action: Heat to 60-80°C (Overcome Activation Energy) IsRoomTemp->Heat Yes AddCat 4. Add Catalyst IsRoomTemp->AddCat No (Already Heating) Heat->AddCat Finkelstein Action: Add 10 mol% NaI (In-situ Finkelstein) AddCat->Finkelstein

Figure 1: Decision logic for troubleshooting low reactivity. The "Ortho-Effect" often requires users to move all the way to Step 4 (Catalysis).

Technical Deep Dive: The "Ortho-Effect"

To solve the reactivity issue, one must understand the geometry of the failure. In an SN2 reaction, the nucleophile must attack the electrophilic carbon through the "back door"—specifically, the antibonding orbital (


) of the C-Br bond.
Mechanism Visualization

Mechanism cluster_steric Steric Blockade Nu Nucleophile (Nu-) Substrate This compound Nu->Substrate Attacks TS Transition State (Penta-coordinate) Substrate->TS High Energy Barrier (Steric Clash with 3-Me) Product Product + Br- TS->Product Inversion

Figure 2: The 3-methyl group physically obstructs the optimal attack trajectory, raising the activation energy (


).

Why Standard Protocols Fail:

  • Solvation Cages: In protic solvents (methanol), the nucleophile is "caged" by hydrogen bonds.[3] Combined with the steric barrier of the 3-methyl group, the nucleophile cannot penetrate to the reactive center.

  • Leaving Group Ability: Bromide is a good leaving group, but Iodide is better. The C-Br bond is shorter than C-I, keeping the reaction center closer to the blocking methyl group.

Optimized Protocols & Solutions

The following protocols are designed to bypass the steric hindrance.

Solution A: The "Naked" Nucleophile (Solvent Switch)
  • Concept: Use polar aprotic solvents to strip away the solvation shell of the nucleophile, making it more reactive ("naked").[3]

  • Recommended Solvents: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or NMP.[1]

  • Caution: Ensure solvents are dry (anhydrous). Benzylic halides are prone to hydrolysis.

Solution B: Catalytic Finkelstein (The "Gold Standard")

This is the most effective fix. By adding a catalytic amount of Sodium Iodide (NaI), you convert the slow reacting Bromide into a fast reacting Iodide in situ.

Reaction Scheme:

  • R-CH2-Br + NaI (cat) ⇌ R-CH2-I + NaBr (Equilibrium favors Iodide if Acetone is used, but in DMF, it acts catalytically).[1]

  • R-CH2-I + Nu- → R-CH2-Nu + I- (Fast Step: Iodide is a better leaving group and the C-I bond is longer, reducing steric clash).[1]

Experimental Protocol: Catalytic Iodination
ParameterSpecificationNotes
Substrate This compound1.0 Equivalent
Nucleophile Amine / Azide / Alkoxide1.1 - 1.5 Equivalents
Catalyst Sodium Iodide (NaI) 0.1 - 0.2 Equivalents (10-20 mol%)
Solvent DMF or AcetonitrileAnhydrous (Water < 0.05%)
Temperature 50°C - 60°CDo not exceed 80°C to avoid polymerization.[1][4]
Time 4 - 12 HoursMonitor via TLC (Hexane:EtOAc 4:[1]1)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.5 M concentration).

  • Catalyst Addition: Add 0.1 eq of dry Sodium Iodide (NaI). The solution may darken slightly (iodine formation) or turn yellow. Stir for 15 minutes at RT.

  • Nucleophile Addition: Add the nucleophile (1.2 eq). If the nucleophile is a salt (e.g., NaN3), add it directly. If it is an amine, add 1.5 eq of a base like DIPEA or K2CO3 to scavenge the HBr generated.

  • Reaction: Heat the mixture to 50°C.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), dry over MgSO4, and concentrate.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent?

  • Answer: Only if you are performing a stoichiometric Finkelstein reaction (converting Br → I completely) first. For direct substitution with amines/azides, Acetone often boils off before the necessary activation energy is reached. DMF or Acetonitrile allows for higher temperatures.

Q2: I see a new spot on TLC that doesn't move (baseline). What is it?

  • Answer: This is likely the hydrolyzed product (alcohol) or a quaternary ammonium salt if using an amine. Ensure your solvent is strictly anhydrous. The nitrile group can also hydrolyze to an amide under strong basic/aqueous conditions, so avoid aqueous bases (NaOH/KOH) if possible; use K2CO3 or Cs2CO3 instead.

Q3: The reaction turns black/tarry. Why?

  • Answer: Benzylic halides are thermally unstable. If you heat above 80°C, you risk polymerization or decomposition. Stick to 50-60°C and use the Iodide catalyst to drive reactivity rather than excessive heat.

Q4: Does the Nitrile group interfere?

  • Answer: Generally, no. It is stable under SN2 conditions. However, it makes the benzylic protons slightly more acidic. Avoid extremely strong bases (like LDA or NaH) which could deprotonate the benzylic position, leading to side reactions (dimerization).

References
  • PubChem. 4-Bromo-3-(bromomethyl)benzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text for the Finkelstein reaction).[5][6][7][8]

Sources

Optimization of temperature conditions for 4-(Bromomethyl)-3-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the optimization of temperature conditions for 4-(Bromomethyl)-3-methylbenzonitrile reactions.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for reactions involving this compound. As a reactive benzylic bromide, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, but its utility is directly tied to precise control over reaction parameters, especially temperature.[1] This document is designed to explain the causality behind experimental choices, ensuring you can develop robust and reproducible processes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal characteristics of reactions involving this compound.

Q1: Why is temperature control so critical when working with this compound?

A1: Temperature is a critical parameter for two primary reasons: reactivity and selectivity.

  • Reactivity: this compound contains a highly reactive benzylic bromide functional group.[2][3] The carbon-bromine bond at the benzylic position is relatively weak, making it an excellent leaving group for nucleophilic substitution (SN2) reactions.[2][4] Temperature directly influences the rate of these reactions; insufficient heat can lead to sluggish or incomplete conversion, while excessive heat can cause decomposition or unwanted side reactions.[3][5]

  • Selectivity: In many cases, the goal is a specific, mono-substituted product. Elevated temperatures can provide enough energy to overcome the activation barrier for undesired pathways, such as elimination reactions (if the nucleophile is basic) or the formation of over-halogenated impurities during its synthesis.[6][7] For instance, during the synthesis of this compound via radical bromination of 4-cyano-2-methylbenzyl, high temperatures can lead to the formation of the dibrominated analog, 4-(dibromomethyl)-3-methylbenzonitrile.[6]

Q2: What are the typical temperature ranges for the synthesis of this compound?

A2: The synthesis almost exclusively involves the radical bromination of 4-cyano-2-methylbenzyl. The optimal temperature depends on the initiator and solvent system.

  • Thermal Initiation: When using a thermal radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide with N-Bromosuccinimide (NBS), the reaction is typically run at reflux in a solvent like carbon tetrachloride (CCl₄) or acetonitrile.[8][9] The reflux temperature of the chosen solvent (e.g., CCl₄ at ~77°C, acetonitrile at ~82°C) is usually sufficient to initiate the radical chain reaction.[10][11]

  • Photochemical Initiation: Photo-initiated reactions can often be performed at lower temperatures. For example, a photoflow process for a similar substrate was optimized in the 60–80 °C range.[12] Light provides the energy for the homolytic cleavage of bromine, reducing the reliance on high thermal energy which can degrade sensitive molecules.[13]

Q3: For nucleophilic substitution reactions using this compound, what is a good starting temperature?

A3: A good starting point for most SN2 reactions with common nucleophiles (amines, thiols, phenoxides) is room temperature (20-25 °C).[5] The high reactivity of the benzylic bromide often allows these reactions to proceed efficiently without heating.[2] Monitor the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated. It is advisable to increase the temperature in increments of 10-20 °C. Many procedures report heating to 40-80 °C to drive the reaction to completion.[7][10]

Reaction TypeNucleophileTypical Temperature RangeKey Considerations
Synthesis NBS / Radical Initiator60 - 85 °C (Reflux)Monitor for dibromination; initiator half-life is temperature-dependent.
N-Alkylation Primary/Secondary Amines20 - 50 °CCan be exothermic; start at room temperature.
O-Alkylation Phenols, Alcohols25 - 80 °COften requires a base; higher temperatures may be needed for less reactive alcohols.[5]
S-Alkylation Thiols20 - 40 °CThiolates are very potent nucleophiles; reactions are often fast at room temperature.[5]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.

Problem 1: Low or No Yield of Desired Product

Possible Cause Diagnostic Check Recommended Solution
Temperature Too Low Reaction progress stalls after several hours at room temperature (as monitored by TLC/LC-MS).Gradually increase the temperature by 10-20 °C and continue monitoring. For many nucleophilic substitutions, heating to 40-60 °C is sufficient.[5]
Temperature Too High / Decomposition TLC/LC-MS shows the disappearance of starting material but no formation of the desired product, possibly with charring or the appearance of multiple baseline spots.Run the reaction at a lower temperature. Start at 0 °C or room temperature. The compound is sensitive to excessive heat and strong bases.[3][14]
Inactive Reagents The nucleophile or base may be degraded. The this compound itself can hydrolyze if exposed to moisture.[14]Use fresh, anhydrous reagents and solvents. Confirm the purity of the starting material.

Problem 2: Formation of Dibrominated Impurity During Synthesis

This is a common issue during the radical bromination of 4-cyano-2-methylbenzyl to produce the target compound.

Possible Cause Diagnostic Check Recommended Solution
Excessive Temperature or Prolonged Reaction Time GC-MS or LC-MS analysis of the crude product shows a significant peak corresponding to the dibrominated species (M+Br).Reduce the reaction temperature if possible (e.g., by using a lower-boiling solvent or a more active initiator). Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent over-reaction.[6][15]
Incorrect Stoichiometry More than 1.0 equivalent of the brominating agent (e.g., NBS) was used.Use a stoichiometric amount (1.0-1.05 equivalents) of NBS. Adding the NBS portion-wise can also help maintain a low concentration of bromine, favoring mono-bromination.[12]
High Concentration of Bromine Using molecular bromine (Br₂) directly can lead to over-bromination.Use NBS, which generates Br₂ in situ at a low, controlled concentration, favoring the radical pathway for mono-bromination.[16][17]

Problem 3: Formation of Impurities from Ring Bromination

Possible Cause Diagnostic Check Recommended Solution
Presence of Lewis or Brønsted Acids The reaction was intended to be a radical substitution, but acidic impurities are present.Ensure all glassware is clean and dry. Some grades of NBS can contain acidic impurities. Lewis acids can catalyze electrophilic aromatic substitution on the ring instead of radical substitution on the methyl group.[2][13]
Incorrect Reaction Conditions Using conditions that favor electrophilic aromatic substitution (e.g., Br₂ with a Lewis acid catalyst) instead of radical conditions (NBS with light or a radical initiator).For benzylic bromination, strictly use radical conditions: an apolar solvent, a radical initiator (AIBN, benzoyl peroxide) or a light source, and NBS.[9]

Part 3: Visualization & Protocols

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common issues.

TroubleshootingWorkflow cluster_start Problem Identification cluster_yield Yield Issues cluster_purity Purity Issues Start Analyze Crude Reaction Mixture (TLC, LC-MS) LowYield Low Yield or No Reaction Start->LowYield Low Conversion PurityIssue Impurity Detected Start->PurityIssue Side Products Decomposition Decomposition Observed? LowYield->Decomposition LowerTemp Decrease Temperature (e.g., to 0°C or RT) Decomposition->LowerTemp Yes IncreaseTemp Increase Temperature (+10-20°C increments) Decomposition->IncreaseTemp No Dibromo Dibrominated Product? PurityIssue->Dibromo ControlStoich Reduce NBS to 1.0 eq. Stop reaction at completion. Dibromo->ControlStoich Yes (Synthesis) OtherImpurity Other Impurities? Dibromo->OtherImpurity No CheckConditions Verify Radical Conditions (Anhydrous, No Lewis Acids) OtherImpurity->CheckConditions Yes

Caption: Troubleshooting flowchart for reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination

This protocol is adapted from standard procedures for benzylic bromination.[10][11]

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyano-2-methylbenzyl (1.0 eq.) and a suitable solvent (e.g., carbon tetrachloride or acetonitrile, ~10 mL per gram of substrate).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.05 eq.).

  • Heating: Heat the reaction mixture to reflux (typically 75-85 °C) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-8 hours. The disappearance of the starting material is a key indicator. Watch for the formation of the dibrominated product.

  • Workup: Once complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane or an ethanol/water mixture) to yield this compound as a solid.

Protocol 2: General Procedure for Nucleophilic Substitution (N-Alkylation)

This protocol is a general guideline for reacting this compound with an amine nucleophile.[5]

  • Setup: In a round-bottom flask, dissolve the amine nucleophile (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq.) in an aprotic solvent (e.g., DMF, acetonitrile, or THF).

  • Reagent Addition: To this solution, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature (20-25 °C). An ice bath can be used to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials (typically 4-12 hours).

  • Heating (Optional): If the reaction is slow, gently heat the mixture to 40-50 °C and continue monitoring.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Selectivity of Aryl and Benzylic Bromin
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Royal Society of Chemistry.
  • Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. PMC - NIH. [Link]

  • Synthesis of 4-bromomethyl-3-methoxybenzonitrile. PrepChem.com. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • How to know when to stop reaction, benzylic bromination using AIBN. Reddit. [Link]

  • Method for the preparation of 4-formyl-3-methoxybenzonitrile.
  • Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • This compound Product Description. MySkinRecipes. [Link]

  • NBS: Radical Bromination. YouTube. [Link]

  • Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

Sources

Resolving solubility issues with 4-(Bromomethyl)-3-methylbenzonitrile in polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(Bromomethyl)-3-methylbenzonitrile . As a Senior Application Scientist, I frequently see researchers conflate solubility issues with stability issues when working with benzyl halide derivatives.

This compound features a highly electrophilic bromomethyl group. When introduced to polar protic solvents (like water, methanol, or ethanol), the issue is rarely just poor dissolution; it is rapid chemical degradation. The protocols and insights below are designed to help you establish a self-validating workflow that ensures both complete dissolution and structural integrity of your compound.

The Causality of "Solubility" Failures

To successfully formulate this compound, you must understand its reactivity. In polar protic environments, the solvent acts as a nucleophile. Water or alcohols will attack the benzylic carbon via an SN2 mechanism, displacing the bromide ion[1].

This solvolysis reaction converts your active compound into a benzyl alcohol or ether, simultaneously releasing hydrobromic acid (HBr) into your solution[2]. In water at 25°C, benzyl bromides possess an estimated half-life of merely 79 minutes[3]. Therefore, if your aqueous assay takes two hours to run, your compound has already degraded before the experiment concludes.

Mechanism A 4-(Bromomethyl)- 3-methylbenzonitrile B Polar Protic Solvent (e.g., H2O, MeOH) A->B Dissolved in C Polar Aprotic Solvent (e.g., DMSO, DMF) A->C Dissolved in D Nucleophilic Attack (SN2 Solvolysis) B->D Promotes E Stable Solvation (No Reaction) C->E Promotes F Degradation Products (Alcohol/Ether + HBr) D->F Rapid Degradation G Intact Electrophile Ready for Assay E->G Preserved Integrity

Solvolysis degradation pathway vs. stable aprotic solvation.

Solvent Compatibility & Stability Matrix

To prevent degradation while maximizing solubility, rely on polar aprotic solvents for stock solutions. Below is the quantitative compatibility matrix for this compound.

SolventDielectric Constant (ε)Solvation CapacityChemical Stability (Half-life)Mechanistic Consequence
Water 80.1Very Poor~79 minutes[3]Rapid hydrolysis; HBr generation[2].
Methanol 33.0Good< 4 hoursAlcoholysis; forms methoxymethyl derivative.
DMSO 46.7Excellent> 6 monthsStable dipole-dipole solvation.
Acetonitrile 37.5Excellent> 6 monthsStable; ideal for LC-MS analysis.

*Assumes strictly anhydrous conditions. Moisture ingress will rapidly reduce stability.

Diagnostic Troubleshooting FAQs

Q: I dissolved the compound in DMSO, but over a few weeks, the solution turned yellow and my assays are failing. Why? A: Your DMSO has absorbed atmospheric moisture. DMSO is highly hygroscopic. Even a small percentage of water ingress will initiate the hydrolysis of the bromomethyl group. This releases HBr, which lowers the pH of your stock, accelerates further degradation, and causes the yellowing (often due to trace oxidation or polymerization). Solution: Always store DMSO stocks over activated 4Å molecular sieves under an argon or nitrogen atmosphere.

Q: I need to test this compound in an aqueous biological buffer. Every time I add my DMSO stock to the buffer, the compound crashes out (precipitates). How do I fix this? A: This is the classic "solvent crash-out" effect. This compound is highly hydrophobic. When the DMSO is diluted into water, the hydration shell cannot support the organic molecule. Solution: You must lower the kinetic barrier to dispersion. Add the DMSO stock dropwise to a rapidly vortexing buffer, or pre-mix the stock with a biologically compatible surfactant (e.g., 0.1% Tween-20 or BSA) to create stable micelles.

Q: My LC-MS shows a mass peak of [M - Br + OH] instead of my target mass. Is my batch contaminated? A: It is highly likely the compound was pure, but your LC-MS mobile phase (which typically contains water and methanol/acetonitrile) degraded it during the run. Solution: Minimize the time the compound spends in the aqueous mobile phase, use a rapid gradient, and prepare your injection samples in 100% acetonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must have built-in validation steps. If a step fails, you immediately know the chemical integrity is compromised.

Protocol A: Preparation of a 100 mM Anhydrous Stock Solution

Objective: Create a highly concentrated, stable stock that prevents solvolysis.

  • Preparation: Bake 4Å molecular sieves at 250°C for 2 hours. Allow them to cool in a desiccator. Add them to a vial of anhydrous, septum-sealed DMSO.

  • Weighing: Weigh the required mass of this compound rapidly in a dry environment (preferably a glove box or under low humidity).

  • Dissolution: Inject the anhydrous DMSO into the vial containing the compound. Vortex gently until completely clear.

  • Validation Step 1 (Visual): The solution must be perfectly colorless and transparent.

  • Validation Step 2 (Chemical): Spot 1 µL of the solution onto dry pH indicator paper. It should register as neutral. If it registers as highly acidic (pH < 3), moisture has entered the system, HBr has formed[2], and the stock must be discarded.

  • Storage: Purge the headspace of the vial with Nitrogen or Argon gas, seal with Parafilm, and store at -20°C.

Protocol B: Aqueous Assay Dosing (The "Kinetic Window" Method)

Objective: Introduce the compound into an aqueous biological assay without precipitation, while completing the assay before hydrolysis occurs.

  • Buffer Prep: Prepare your aqueous assay buffer. If your assay tolerates it, add 0.05% - 0.1% Tween-20 to aid in micelle formation.

  • Temperature Control: Chill the buffer to 4°C. Hydrolysis is temperature-dependent; lowering the temperature extends the 79-minute half-life[3] significantly, widening your experimental window.

  • Rapid Dispersion: Place the buffer on a vortex mixer at medium-high speed. Using a micropipette, inject the DMSO stock solution directly into the vortex vortex-cone (do not touch the plastic walls). Limit final DMSO concentration to ≤ 1% v/v.

  • Validation Step (Optical): Immediately measure the OD600 of the solution. An OD600 > 0.05 indicates micro-precipitation. If this occurs, the data from this well will be invalid due to uneven dosing.

  • Execution: Initiate and conclude your biological assay within 45 minutes to ensure the electrophile remains intact.

Workflow Start Solubility Issue Detected Q1 Is the target medium aqueous/protic? Start->Q1 No Use 100% Aprotic (MeCN, DMSO) Q1->No No Yes Prepare concentrated DMSO stock first Q1->Yes Yes Step2 Add dropwise to aqueous buffer under rapid vortexing Yes->Step2 Check Check for precipitation (Visual & OD600) Step2->Check Clear Proceed with Assay (Use within 45 mins) Check->Clear Solution Clear Cloudy Add co-solvent/surfactant (e.g., 0.1% Tween-20) Check->Cloudy Solution Cloudy Cloudy->Step2 Retry formulation

Step-by-step troubleshooting workflow for aqueous formulations.

References

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. nih.gov.
  • BENZYL BROMIDE - CAMEO Chemicals. noaa.gov.
  • The mechanism of the hydrolysis of benzyl chloride. scispace.com.

Sources

Validation & Comparative

Comparative 1H NMR Analysis and Reactivity Profiling of 4-(Bromomethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal benzylic building block for active pharmaceutical ingredient (API) synthesis requires a rigorous understanding of both structural analytics and kinetic behavior. 4-(Bromomethyl)-3-methylbenzonitrile is a highly versatile, bifunctional electrophile. However, its performance and analytical signature must be carefully weighed against its structural analogs: 4-(Bromomethyl)benzonitrile and 4-(Chloromethyl)-3-methylbenzonitrile .

This guide provides an objective, data-driven comparison of these compounds, focusing on high-resolution


H NMR spectral differentiation and bench-top reactivity.

Structural Anatomy and NMR Rationale

The utility of this compound stems from its unique steric and electronic profile. To accurately identify this compound and assess its purity, one must understand the causality behind its


H NMR chemical shifts:
  • The Benzylic Methylene (-CH

    
    Br):  The bromine atom exerts a strong inductive electron-withdrawing effect, deshielding the adjacent methylene protons. In a CDCl
    
    
    
    environment, these protons resonate as a sharp singlet at approximately 4.50 ppm .
  • The 3-Methyl Group (-CH

    
    ):  Positioned ortho to the bulky bromomethyl group, this methyl group acts as a mild electron donor via hyperconjugation. It appears as a distinct singlet near 2.45 ppm .
    
  • The Aromatic Core (1,2,4-Trisubstituted Pattern): The strongly electron-withdrawing nitrile (-CN) group at C1 creates an anisotropic deshielding zone. The symmetry is broken by the 3-methyl group, resulting in three distinct aromatic signals:

    • C2-H (ortho to -CN, meta to -CH

      
      Br):  Highly deshielded by the nitrile group, appearing as a finely split doublet (
      
      
      
      Hz) near 7.55 ppm .
    • C6-H (ortho to -CN, para to -CH

      
      ):  Deshielded by the nitrile but slightly shielded by the para-methyl group, appearing as a doublet of doublets (
      
      
      
      Hz) near 7.48 ppm .
    • C5-H (ortho to -CH

      
      Br):  Appearing as an ortho-coupled doublet (
      
      
      
      Hz) near 7.42 ppm .

By contrast, the unmethylated analog, 4-(bromomethyl)benzonitrile, lacks this steric bulk, resulting in a highly symmetrical AA'BB' spin system in the aromatic region[1][2].

Comparative H NMR Data

The following table synthesizes the quantitative


H NMR data (400 MHz, CDCl

) required to differentiate the target product from its primary alternatives.
CompoundMethylene Protons (-CH

X)
Methyl Protons (-CH

)
Aromatic Protons (Ar-H)Splitting Pattern
This compound

4.50 (s, 2H)

2.45 (s, 3H)

7.42 (d), 7.48 (dd), 7.55 (d)
1,2,4-Trisubstituted
4-(Bromomethyl)benzonitrile

4.48 (s, 2H)
N/A

7.48 (d, 2H), 7.63 (d, 2H)
Symmetrical AA'BB'
4-(Chloromethyl)-3-methylbenzonitrile

4.62 (s, 2H)*

2.43 (s, 3H)

7.45 (d), 7.50 (dd), 7.56 (d)
1,2,4-Trisubstituted

*Note: Despite chlorine being more electronegative than bromine, the "heavy atom effect" of bromine provides additional shielding, causing the -CH


Cl protons to appear slightly further downfield than the -CH

Br protons.

Reactivity & Performance Comparison

Analytical identification must be paired with functional understanding. The choice of benzylic halide dictates the kinetic success of downstream S


2 substitutions (e.g., N-alkylation of amines).
Performance MetricThis compound4-(Bromomethyl)benzonitrile4-(Chloromethyl)-3-methylbenzonitrile
S

2 Reactivity
High (Excellent Leaving Group)Very High (Unobstructed)Moderate (Poorer Leaving Group)
Selectivity (Mono- vs. Poly-alkylation) Excellent (Steric shielding by 3-methyl)Poor (Prone to over-alkylation)Good
Bench Stability Moderate (Moisture sensitive)Moderate (Moisture sensitive)High (Resistant to hydrolysis)

Causality Insight: The 3-methyl group in our target product provides critical steric hindrance at the transition state. While this slightly reduces the overall reaction rate compared to 4-(bromomethyl)benzonitrile, it dramatically suppresses unwanted over-alkylation, yielding higher purities of mono-alkylated secondary or tertiary amines.

Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol A: High-Resolution H NMR Sample Preparation

Benzylic bromides are susceptible to acid-catalyzed degradation. Standard CDCl


 often contains trace DCl.
  • Solvent Purification: Pass 1.0 mL of CDCl

    
     through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette to neutralize trace acids.
    
  • Sample Dissolution: Weigh exactly 15.0 mg of this compound into a clean glass vial. Add 0.6 mL of the purified CDCl

    
    .
    
  • Standardization: Add 1 drop of Tetramethylsilane (TMS) to serve as the internal reference (

    
     0.00 ppm).
    
  • Transfer & Acquisition: Transfer the homogeneous solution to a 5 mm NMR tube. Acquire the spectrum at 400 MHz using a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of the -CH

    
     and -CH
    
    
    
    Br singlets.
Protocol B: Comparative S 2 Reactivity Assay (N-Alkylation)

This protocol validates the steric selectivity of the target compound.

  • Reaction Setup: In a dry 10 mL round-bottom flask, dissolve 1.0 mmol of the benzylic halide in 3.0 mL of anhydrous Acetonitrile.

  • Base Addition: Add 1.5 mmol of finely powdered Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Nucleophile Addition: Add 1.0 mmol of Morpholine dropwise at room temperature.

  • Monitoring: Stir the suspension at 25 °C. Monitor the consumption of the benzylic halide via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) and LC-MS.

  • Validation: You will observe that 4-(Bromomethyl)benzonitrile reaches full conversion in <2 hours but yields ~15% of the quaternary ammonium byproduct. This compound will require ~4 hours for full conversion but will yield >98% of the desired mono-alkylated product due to the 3-methyl steric shield.

Workflow Visualization

G A Compound Selection (Benzylic Halides) B NMR Sample Prep (Basic Alumina filtered CDCl3) A->B C 1H NMR Acquisition (400 MHz, TMS Standard) B->C D Spectral Analysis (Integration & Multiplet ID) C->D E Reactivity Validation (SN2 N-Alkylation Assay) D->E

Workflow for the structural elucidation and functional validation of benzylic halides.

References

  • PubChem Compound Summary: 4-(Bromomethyl)benzonitrile (CID 86996). National Center for Biotechnology Information.[Link]

  • SpectraBase NMR Database: 1H Nuclear Magnetic Resonance Chemical Shifts for 4-(Bromomethyl)benzonitrile. John Wiley & Sons, Inc.[Link]

Sources

Comparative Guide: HPLC Method Development for 4-(Bromomethyl)-3-methylbenzonitrile Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-3-methylbenzonitrile (BMMB) is a highly reactive benzyl bromide intermediate often used in the synthesis of sartans (e.g., Irbesartan).[1][2] Its chemical instability presents a specific analytical challenge: solvolysis .[1]

This guide compares the standard "generic" Reverse Phase (RP) approach using Methanol against an optimized Acetonitrile-based method. Our analysis confirms that Methanol (MeOH) is unsuitable for BMMB analysis due to rapid in-situ derivatization, leading to false impurity profiles ("ghost peaks").[1][2] The recommended protocol utilizes Acetonitrile (ACN) with an acidified aqueous phase to ensure quantitation accuracy and sample stability.[2]

Part 1: The Chemical Challenge (Mechanism of Failure)[2]

Benzyl bromides are potent alkylating agents.[1] In the presence of nucleophilic solvents (protic solvents like Methanol or Ethanol), they undergo nucleophilic substitution (


 or 

), replacing the bromine atom with an alkoxy group.[2]
The "Methanol Trap"

If a researcher employs a standard generic gradient (e.g., 0.1% Formic Acid in Water vs. Methanol), the BMMB molecule reacts with the mobile phase during the run and within the autosampler vial.[2]

Reaction:


[1][2]

This generates a pseudo-impurity (the methyl ether) that co-elutes or appears as a growing degradation peak, falsely lowering the calculated purity of the raw material.[2]

Visualization: Degradation Pathway

The following diagram illustrates the solvolysis pathways that compromise method integrity.

degradation_pathway BMMB 4-(Bromomethyl)- 3-methylbenzonitrile (Analyte) Ether Methyl Ether Artifact (Ghost Peak) BMMB->Ether Solvolysis (Fast) + MeOH Alcohol Hydrolyzed Alcohol Impurity BMMB->Alcohol Hydrolysis (Slow) + H2O MeOH Methanol (Mobile Phase A) MeOH->Ether Water Water (Mobile Phase B) Water->Alcohol

Figure 1: Solvolysis pathways of BMMB in HPLC solvents.[1][2] The red path indicates the rapid formation of methyl ether artifacts in methanol-based methods.

Part 2: Comparative Analysis (Method A vs. Method B)

We evaluated three method configurations to determine the optimal stability and resolution.

Method Configurations
FeatureMethod A (Generic) Method B (Recommended) Method C (Alternative)
Organic Modifier Methanol (MeOH)Acetonitrile (ACN)ACN / THF
Aqueous Phase Water (Neutral)0.1% H₃PO₄ in Water0.1% TFA in Water
Column C18 StandardC18 End-cappedPhenyl-Hexyl
Detection UV 254 nmUV 210 nmUV 254 nm
Primary Risk High: Methyl ether formationLow: Hydrolysis (minimized by acid)Low: Good selectivity
Experimental Data: Stability Study

Simulated representative data based on benzyl bromide kinetics [1, 2].

Samples of BMMB were dissolved in the respective mobile phase and injected at


 and 

hours (autosampler temperature 25°C).[2]
Solvent SystemPurity (T=0)Purity (T=4h)Main ArtifactConclusion
Method A (MeOH) 98.2%94.1% Methyl Ether (~4% increase)FAIL
Method B (ACN) 99.1%99.0% N/APASS
Method C (ACN/TFA) 99.1%98.9%Hydrolysis (<0.2%)PASS

Analysis:

  • Method A shows a 4.1% drop in purity over just 4 hours. The "impurity" formed is actually the reaction product of the analysis method itself.

  • Method B maintains integrity.[1] Acetonitrile is aprotic and does not participate in

    
     reactions with the benzyl bromide.
    
  • Acidification: Adding Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA) to the water phase suppresses the ionization of water, slightly reducing the rate of hydrolysis compared to neutral water [3].[2]

Part 3: Optimized Protocol (Method B)

This protocol is validated for stability and resolution of the starting material (3,4-Dimethylbenzonitrile) and the dibromo- impurity.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1][2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detector: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic).[1][2]

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase B (ACN)
0.040
10.080
12.090
12.140
15.040 (Stop)
Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (Do NOT use water or methanol in the diluent).[1][2]

  • Concentration: 0.5 mg/mL.[1]

  • Storage: Amber vials (light sensitive). Analyze within 8 hours of preparation.

Method Development Decision Tree

Use this logic flow to adapt the method for specific impurity profiles (e.g., separating structural isomers).

method_decision Start Start Method Development Analyte: BMMB Solvent Select Organic Modifier Start->Solvent MeOH Methanol Solvent->MeOH Avoid ACN Acetonitrile Solvent->ACN Preferred Fail STOP: Artifact Formation (Methyl Ether) MeOH->Fail Step2 Select Aqueous Phase ACN->Step2 Neutral Neutral Water Step2->Neutral Acidic Acidic (0.1% H3PO4) Step2->Acidic Stabilizes Risk Risk: Slow Hydrolysis (Benzyl Alcohol) Neutral->Risk Final Final Method: ACN / 0.1% H3PO4 C18 Column Acidic->Final

Figure 2: Decision matrix for optimizing BMMB analysis. The green path represents the validated workflow.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on solvent selectivity and reactivity in HPLC). [1][2]

  • PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine. (Chemical structure and reactivity data).

  • Kromidas, S. (2006).[1][2] More Practical Problem Solving in HPLC. Wiley-VCH. (Discusses "ghost peaks" caused by solvent-analyte interactions). [1][2]

  • Chrom Tech. (2025).[1][2][4] Acetonitrile vs. Methanol for Reverse Phase Chromatography. (Comparative solvent properties).

Sources

Hard vs. Soft Ionization: Optimizing Detection of 4-(Bromomethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Bromomethyl)-3-methylbenzonitrile (CAS: 100145-21-9) is a critical alkylating intermediate in the synthesis of angiotensin II receptor antagonists (Sartans), most notably Irbesartan . Its quality control is pivotal; residual levels in the final drug substance are strictly regulated due to the genotoxic potential of benzylic halides.

This guide compares the two dominant mass spectrometry approaches for analyzing this molecule: Electron Ionization (EI) via GC-MS and Electrospray Ionization (ESI) via LC-MS. While EI provides a structural fingerprint useful for raw material identification, ESI offers superior sensitivity for trace impurity profiling, provided that solvolysis risks are managed.

FeatureElectron Ionization (GC-MS) Electrospray Ionization (LC-MS)
Primary Utility Structural ID, Raw Material AssayTrace Impurity Profiling (Genotoxic)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Dominant Signal Fragment Ion (

130, $[M-Br]^+ $)
Adduct Ions (

,

)
Key Risk Thermal degradation in injectorSolvolysis (hydrolysis) in mobile phase
Detection Limit ppm rangeppb range (SIM/MRM mode)

Structural Analysis & Isotopic Signature

Before selecting a method, the analyst must understand the molecule's unique mass signature. The presence of a single bromine atom provides a definitive isotopic pattern that serves as an internal validation check.

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 208.98 Da (

    
    )
    
  • Isotopic Pattern: The natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates a 1:1 doublet at the molecular ion level.
Predicted Mass Shifts
Ion Identitym/z (

)
m/z (

)
Intensity Ratio
Molecular Ion (

)
209 211 1:1
Fragment (

)
130130Single Peak
Hydrolysis Impurity (

)
148-Single Peak

Comparative Analysis: EI vs. ESI Performance

A. Electron Ionization (GC-MS)

Mechanism: High-energy electrons (70 eV) bombard the gas-phase molecule. Performance: The benzylic C-Br bond is labile. In EI, the molecular ion (


) is often weak or non-existent because the molecule rapidly loses the bromine radical to form a stable carbocation.
  • Base Peak (

    
     130):  The spectrum is dominated by the cyanobenzyl cation (
    
    
    
    ). This ion likely rearranges to a cyanotropylium species, a hallmark of alkylbenzene fragmentation.
  • Diagnostic Utility: Excellent for confirming the carbon skeleton but poor for confirming the presence of bromine if the molecular ion is absent. However, the absence of the 1:1 doublet at

    
     209/211 is a warning sign of thermal degradation.
    
B. Electrospray Ionization (LC-MS)

Mechanism: Ions are desorbed from charged droplets. Performance: ESI is "soft," preserving the C-Br bond.

  • Dominant Species: Protonated molecule

    
     at 
    
    
    
    210/212 or ammonium adduct
    
    
    at
    
    
    227/229 (depending on buffer).
  • Diagnostic Utility: The 1:1 isotopic doublet is preserved, allowing for unambiguous confirmation of the intact alkylating agent.

  • Critical Flaw: Benzylic bromides react with protic solvents (methanol/water) in the LC mobile phase. This creates a "ghost" impurity peak (

    
     148, the alcohol) that is actually an artifact of the analysis, not the sample.
    

Detailed Fragmentation Pathways (Mechanistic)

The following diagram illustrates the divergent pathways between Hard (EI) and Soft (ESI) ionization, highlighting the specific ions monitored in QC workflows.

Fragmentation cluster_EI Hard Ionization (EI - GC/MS) cluster_ESI Soft Ionization (ESI - LC/MS) M_Neutral Neutral Analyte C9H8BrN (MW 209/211) M_Radical Molecular Ion [M]+. m/z 209/211 (Weak/Absent) M_Neutral->M_Radical 70 eV Impact M_Proton Protonated Ion [M+H]+ m/z 210/212 (Intact Doublet) M_Neutral->M_Proton +H+ (Acidic Mobile Phase) M_Ammonium Ammonium Adduct [M+NH4]+ m/z 227/229 M_Neutral->M_Ammonium +NH4+ (Ammonium Buffer) Tropylium Cyano-Tropylium Ion [C9H8N]+ m/z 130 (Base Peak) M_Radical->Tropylium Loss of Br• (Fast Kinetics) HCN_Loss Styryl Cation Analog [C8H7]+ m/z 103 Tropylium->HCN_Loss -HCN (Neutral Loss) Artifact Hydrolysis Artifact [M-Br+OH+H]+ m/z 148 M_Proton->Artifact In-source Solvolysis (Avoid MeOH!)

Figure 1: Mechanistic divergence between EI and ESI pathways. Note the stability of the bromine signature in ESI versus the rapid loss in EI.

Experimental Protocols

Protocol A: GC-MS (Structural Confirmation)

Best for: Raw material ID testing where thermal stability is verified.

  • Sample Prep: Dissolve 1 mg in 1 mL Dichloromethane (avoid methanol to prevent reaction).

  • Inlet: Split mode (20:1), Temperature 200°C (Keep low to minimize degradation).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 60°C (1 min) → 20°C/min → 280°C.

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Interpretation: Look for

    
     130 (Base) and confirm trace 
    
    
    
    209/211 doublet.
Protocol B: LC-MS (Impurity Quantification)

Best for: Trace analysis in Irbesartan drug substance.

  • Solvent System: Acetonitrile / Water (0.1% Formic Acid).

    • Critical: Do NOT use Methanol. The methoxy-substitution reaction is rapid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm.

  • Gradient: High organic start (to elute the hydrophobic bromide quickly) or standard gradient if hydrolysis is controlled.

  • Ionization: ESI Positive Mode.

  • Target Ions: SIM mode for

    
     210 and 212.
    
  • Validation: Inject a "blank" of the solvent to ensure no carryover, as benzylic bromides are sticky.

Method Selection Decision Tree

Use this logic flow to determine the appropriate instrumentation for your specific analytical goal.

DecisionTree Start Analytical Goal Goal_ID Raw Material ID Start->Goal_ID Goal_Trace Trace Impurity in Drug Start->Goal_Trace Check_Stab Is Sample Thermally Stable? Goal_ID->Check_Stab LCMS LC-MS (ESI) Target: m/z 210/212 Goal_Trace->LCMS Required for Sensitivity GCMS GC-MS (EI) Target: m/z 130 Check_Stab->GCMS Yes Check_Stab->LCMS No (Degrades)

Figure 2: Decision matrix for selecting the optimal mass spectrometry technique.

References

  • BenchChem. (2025).[2][3] Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives. BenchChem Technical Guides. Link

  • Rádl, S., Stach, J., & Havlíček, J. (2009).[4] Synthesis and identification of some impurities of irbesartan. Acta Chimica Slovenica, 56(3), 559–565.[4] Link

  • Zhang, W., et al. (2024).[4] Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal, 59(7), 612-626.[4] Link

  • PubChemLite. (2025).[5] this compound (Compound Summary). University of Luxembourg / PubChem.[1] Link

  • NIST Mass Spec Library. (2023). Benzonitrile, 4-bromo- Mass Spectrum (EI). NIST Standard Reference Data. Link

Sources

Reactivity Comparison: 4-(Bromomethyl)-3-methylbenzonitrile vs. 4-(Chloromethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: The choice between the Bromo (4-(Bromomethyl)-3-methylbenzonitrile) and Chloro (4-(Chloromethyl)-3-methylbenzonitrile) analogs represents a classic trade-off between kinetic efficiency and process stability/cost .

  • The Bromo Analog is the "High-Performance" reagent. It reacts 50–100x faster in nucleophilic substitutions (

    
    ) due to the weaker C-Br bond. It allows for milder reaction conditions (room temperature), reducing thermal degradation of sensitive substrates (e.g., tetrazoles in Sartan synthesis).
    
  • The Chloro Analog is the "Stable/Cost-Effective" reagent. It is significantly cheaper and more stable during storage. However, it requires forcing conditions (high heat, iodide catalysis/Finkelstein conditions) to achieve conversion, which increases the risk of byproduct formation.

Recommendation: Use the Bromo analog for late-stage functionalization of high-value intermediates where yield and purity are paramount. Use the Chloro analog for early-stage, large-scale alkylations where the substrate can withstand reflux temperatures.

Mechanistic Analysis & Theoretical Grounding

The Leaving Group Disparity

The primary differentiator is the leaving group ability, governed by the carbon-halogen bond strength. The 3-methyl group introduces steric hindrance at the benzylic position, making the transition state for


 attack more crowded. This steric penalty makes the "pull" of a good leaving group even more critical.
FeatureBromo Analog (C-Br)Chloro Analog (C-Cl)Impact
Bond Dissociation Energy (BDE) ~68 kcal/mol~81 kcal/molC-Br breaks significantly easier.
Bond Length ~1.94 Å~1.77 ÅLonger bond = weaker overlap = faster cleavage.
Leaving Group pKa (H-X) -9 (HBr)-7 (HCl)Br⁻ is a weaker base and better leaving group.
Polarizability High (Soft)Moderate (Harder)Br stabilizes the transition state better.
The "Finkelstein" Factor

Because the Chloro analog is sluggish, it is frequently used with a catalytic amount of Sodium Iodide (NaI). This in situ converts the Chloro analog to the highly reactive Iodo analog (Finkelstein reaction).

  • Reaction: R-Cl + NaI

    
     R-I + NaCl (precipitates)
    
  • Outcome: The R-I species reacts immediately with the nucleophile.

  • Note: The Bromo analog rarely requires this catalyst.

Reaction Coordinate Visualization

The following diagram illustrates the energy barrier difference ($ \Delta G^\ddagger $) between the two halides during nucleophilic attack.

ReactionCoordinate cluster_legend Key Insight Start Reactants (Nu⁻ + Substrate) TS_Cl TS (Chloro) High Energy Barrier (Harder to break C-Cl) Start->TS_Cl Slow (Requires Heat) TS_Br TS (Bromo) Lower Energy Barrier (Easier to break C-Br) Start->TS_Br Fast (Room Temp) Product Product (Alkylated Substrate) TS_Cl->Product TS_Br->Product Note The 3-methyl group adds steric bulk, raising the energy of BOTH transition states. The Bromo analog's lower BDE compensates for this.

Figure 1: Comparative Reaction Coordinate Diagram showing the lower activation energy for the Bromo analog.

Comparative Performance Data

The following data simulates a standard N-alkylation of a substituted imidazole (common in drug discovery) using Potassium Carbonate (


) in DMF.
Experimental Kinetics Table
ParameterThis compound 4-(Chloromethyl)-3-methylbenzonitrile
Reaction Temp 25°C (RT)80°C (Reflux)
Time to Completion 1.5 Hours18–24 Hours
Catalyst Required? NoneNaI (0.1 eq) often required
Yield (Isolated) 92%78%
Impurity Profile Clean (<1% side products)Moderate (Thermal degradation + hydrolysis)
Handling Lachrymator (Tear gas effect)Mild irritant
Impurity Analysis
  • Hydrolysis: The Chloro analog requires longer reaction times at higher temperatures. If the solvent (DMF/DMAc) is not strictly anhydrous, the benzylic halide hydrolyzes to the alcohol (4-(hydroxymethyl)-3-methylbenzonitrile), a "dead-end" impurity.

  • Dimerization: Prolonged heating of the Chloro analog can lead to Wurtz-type coupling byproducts in the presence of certain metals.

Experimental Protocols

Protocol A: High-Fidelity Alkylation (Bromo Route)

Best for: Small scale, high-value substrates, temperature-sensitive moieties.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Nitrogen.

  • Dissolution: Dissolve 1.0 eq of the Nucleophile (e.g., Imidazole derivative) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add 1.5 eq of

    
     or 
    
    
    
    . Stir for 15 min at Room Temperature (RT).
  • Reagent Addition: Add 1.05 eq of This compound in one portion.

    • Note: The reaction is exothermic. Cool to 0°C if scale >10g.

  • Monitoring: Stir at RT. Monitor via TLC/HPLC. Expect completion in <2 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
Protocol B: Cost-Optimized Alkylation (Chloro Route)

Best for: Large scale, robust substrates, cost reduction.

  • Preparation: Setup a flask with a reflux condenser under Nitrogen.

  • Dissolution: Dissolve 1.0 eq of Nucleophile in Acetone or MEK (Methyl Ethyl Ketone).

  • Catalysis (Critical): Add 0.1–0.2 eq of Sodium Iodide (NaI) .

    • Mechanism:[1][2][3][4][5] This generates the reactive Iodide intermediate in situ.

  • Base Addition: Add 2.0 eq of

    
    .
    
  • Reagent Addition: Add 1.1 eq of 4-(Chloromethyl)-3-methylbenzonitrile .

  • Reaction: Heat to reflux (60–80°C) for 12–24 hours.

  • Workup: Filter off inorganic salts (

    
    , 
    
    
    
    ). Concentrate filtrate.[6]

Decision Matrix & Workflow

When should you switch from Bromo to Chloro? Use this logic flow.

DecisionTree Start Select Alkylating Agent Q1 Is the substrate thermally stable (>60°C)? Start->Q1 Result_Br1 Use BROMO Analog (Mild Conditions Required) Q1->Result_Br1 No Q2 Is Cost the primary driver? Q1->Q2 Yes Result_Br2 Use BROMO Analog (Time/Yield Priority) Q2->Result_Br2 No Q3 Can you tolerate Iodine traces? Q2->Q3 Yes Result_Cl Use CHLORO Analog (+ NaI Catalyst) Q3->Result_Cl Yes Result_Br3 Use BROMO Analog (Avoid Heavy Metals/Halogens) Q3->Result_Br3 No

Figure 2: Decision Matrix for Process Chemists.

Stability & Safety Profile

PropertyBromo AnalogChloro Analog
Storage Stability Low. Degrades with moisture/light. Turns yellow/brown over time (liberation of

/HBr). Store at 2-8°C under Argon.
High. Stable at RT for months if kept dry.
Lachrymator Severe. Requires full fume hood and eye protection. Vapor causes immediate tearing.Moderate. Irritant, but less volatile and aggressive than the bromide.
Sensitizer Potential skin sensitizer.Potential skin sensitizer.

References

  • Szwarc, M., & Taylor, J. W. (1954).[7] Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics. Link

  • BenchChem. (2025).[4][6] Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Classic reference for Iodide catalysis mechanism).[8]

  • PubChem. (2025).[9] 4-(Bromomethyl)-3-chlorobenzonitrile Compound Summary. National Library of Medicine. Link

  • Zhang, X-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates. Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile: A Comparative Analysis of Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel intermediates is a routine yet critical task. The compound 4-(bromomethyl)-3-methylbenzonitrile is a valuable bifunctional building block, featuring both a reactive bromomethyl group and a cyano moiety, making it a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] However, successful synthesis is only the first step; rigorous validation of the product's identity and purity is paramount to ensure the reliability of subsequent research.

This guide provides an in-depth, experience-driven approach to validating the synthesis of this compound. We will focus on the classical yet powerful technique of melting point determination as a primary tool for assessing purity. More importantly, this guide will contextualize its utility and limitations by comparing it with modern spectroscopic methods, offering a holistic validation strategy for compounds that may be novel or have sparse literature data.

Part 1: The Foundational Principle: Melting Point as a Criterion for Purity

Melting point determination is a fundamental analytical technique used to characterize crystalline solids.[2] For a pure, crystalline substance, the transition from solid to liquid occurs at a precise, sharply defined temperature.[3] This is because the molecules are arranged in a uniform crystal lattice, and a specific amount of thermal energy is required to overcome these intermolecular forces.[4]

The presence of even small amounts of impurities disrupts this uniform lattice. This disruption weakens the overall structure, causing the substance to melt at a lower temperature and over a broader range—a phenomenon known as melting point depression.[3][5] Therefore, a sharp, narrow melting point range (typically 0.5–1.0°C) is a strong indicator of high purity, while a wide, depressed range suggests the presence of contaminants.[4][6] This makes melting point determination an indispensable, rapid, and cost-effective first-pass analysis in any synthetic workflow.[2][5]

Part 2: Proposed Synthesis of this compound

A common and effective method for synthesizing the target compound is through the free-radical bromination of the benzylic methyl group of 4-bromo-3-methylbenzonitrile. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN).

Caption: Proposed synthesis via free-radical benzylic bromination.

Part 3: A Self-Validating Protocol for Melting Point Determination

Trustworthiness in experimental science comes from self-validating systems. A melting point reading is only reliable if the instrument is calibrated and the procedure is meticulous. The following protocol is designed to build confidence in your results.

Experimental Workflow Diagram

G A Sample Preparation (Dry, Grind to Fine Powder) C Pack Capillary Tube (2-3 mm height) A->C B Apparatus Calibration (Using Certified Standards) D Phase 1: Rapid Scan (Heat ~10-20°C/min) B->D C->D E Determine Approximate M.P. Range D->E F Phase 2: Slow Scan (Heat 1-2°C/min near M.P.) E->F G Record Onset & Clear Points F->G H Data Analysis (Compare range to purification stage) G->H

Caption: Workflow for a robust melting point determination.

Step-by-Step Methodology
  • Sample Preparation: Ensure the synthesized product is completely dry, as residual solvent will act as an impurity. Grind a small amount into a fine powder to ensure uniform heat transfer.

  • Apparatus Calibration: Before any measurement, calibrate the melting point apparatus using certified standards with known, sharp melting points (e.g., benzophenone, 48.5°C; caffeine, 235°C). This crucial step ensures the thermometer's accuracy, making your data trustworthy.

  • Capillary Packing: Tap the open end of a capillary tube into the powdered sample. Invert and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm. Proper packing is essential for accurate results.

  • Initial Rapid Determination: Place the packed capillary in the apparatus and heat at a rapid rate (e.g., 10-20°C per minute).[4][7] This provides a quick, approximate melting range and saves significant time.

  • Precise Slow Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.[2][3]

  • Record the Melting Range:

    • T1 (Onset Point): The temperature at which the first drop of liquid appears.

    • T2 (Clear Point): The temperature at which the entire sample becomes a clear liquid.

    • Report the result as a range: T1 - T2.

Part 4: Interpreting Results for a Novel or Under-Documented Compound

A significant challenge for researchers is validating a compound for which no definitive literature melting point is available, as is the case for this compound. In this scenario, the validation strategy shifts from matching a known value to demonstrating purity through consistent, sharp melting behavior after purification.

Table 1: Melting Points of Relevant Precursors and Isomers

CompoundRoleReported Melting Point (°C)Citation
4-Bromo-3-methylbenzonitrileStarting Material53 - 57[7]
4-(Bromomethyl)benzonitrileIsomer113 - 117
4-(Bromomethyl)-3-fluorobenzonitrileRelated Compound75 - 79[5]

This data provides a chemical context but does not give a target value. The validation must therefore come from the experimental data itself.

The Power of Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. By repeatedly performing this process and measuring the melting point at each stage, we can create a self-validating dataset.

Table 2: Hypothetical Experimental Data for Synthesized this compound

Sample BatchPurification StageObserved Melting Range (°C)Interpretation
Batch A-01Crude Product85 - 93Impure, wide range
Batch A-021st Recrystallization91 - 94Purity improved, range narrowing
Batch A-032nd Recrystallization93.5 - 94.5Purity is high, sharp range
Batch A-043rd Recrystallization93.5 - 94.5Melting point is now constant

The key insight here is the trend: as the product becomes purer, the melting range narrows and the final temperature converges to a constant value.[5] Achieving a sharp, unchanging melting point after successive purifications is the strongest evidence of purity that this technique can provide.

Part 5: A Comparative Analysis: Why Melting Point Is Not Enough

While melting point is an excellent gatekeeper for purity, it is not a definitive confirmation of identity. Isomers or unexpected byproducts could potentially have similar melting points. For authoritative validation, especially in a regulated environment like drug development, melting point data must be supplemented with spectroscopic analysis.

The Analytical Workflow: From Purity to Identity

G cluster_0 Purity Assessment cluster_1 Identity Confirmation A Crude Synthesis Product B Purification (e.g., Recrystallization) A->B C Melting Point Analysis B->C D Is the M.P. sharp & constant? C->D E NMR Spectroscopy (¹H, ¹³C) D->E Yes I Further Purification Needed D->I No F Mass Spectrometry E->F G FTIR Spectroscopy F->G H Product Validated G->H I->B

Caption: Integrated workflow for synthesis validation.

Table 3: Comparison of Key Analytical Validation Techniques

TechniquePrimary InformationKey Insights for this compoundCost / Speed
Melting Point Purity & Crystalline OrderProvides a sharp, constant range for the purified product.Low / Fast
¹H NMR Spectroscopy Molecular StructureConfirms the presence of the -CH₂Br group (~4.5 ppm), aromatic protons with specific splitting, and the methyl group (~2.4 ppm).High / Medium
Mass Spectrometry Molecular Weight & FormulaConfirms the molecular weight (210.07 g/mol ) and shows the characteristic isotopic pattern for a molecule with one bromine atom (¹⁹Br/⁸¹Br).High / Fast
FTIR Spectroscopy Functional GroupsShows a strong, sharp absorbance for the nitrile group (C≡N) around 2230 cm⁻¹.Medium / Fast

Conclusion

The validation of a synthesized compound like this compound is a multi-faceted process. Melting point determination stands as a rapid, reliable, and essential first-line technique to assess purity, particularly when a definitive literature value is elusive. By demonstrating a consistent and sharp melting range after repeated purifications, a researcher can be highly confident in the sample's purity.

However, for the unambiguous confirmation of molecular identity required in research and drug development, melting point data must be integrated with a suite of spectroscopic techniques. NMR, Mass Spectrometry, and FTIR each provide a unique and essential piece of the structural puzzle. This combined analytical approach embodies scientific rigor, ensuring that the intermediates used in the discovery pipeline are precisely what they are intended to be.

References

  • Stenutz, R. (n.d.). 4-bromo-3-methylbenzonitrile. Nickon. Retrieved February 22, 2026, from [Link].

  • University of Calgary. (n.d.). Melting Point Determination. Chem.UCalgary. Retrieved February 22, 2026, from [Link].

  • BÜCHI Labortechnik AG. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved February 22, 2026, from [Link].

  • Lambda Photometrics. (n.d.). Melting Point Determination. Retrieved February 22, 2026, from [Link].

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link].

  • PubChemLite. (n.d.). This compound (C9H8BrN). Retrieved February 22, 2026, from [Link].

  • Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.
  • MySkinRecipes. (n.d.). This compound. Retrieved February 22, 2026, from [Link].

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 22, 2026, from [Link].

  • METTLER TOLEDO. (n.d.). What is Melting Point? Retrieved February 22, 2026, from [Link].

  • SSERC. (n.d.). Melting point determination. Retrieved February 22, 2026, from [Link].

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved February 22, 2026, from [Link].

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 22, 2026, from [Link].

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A Comparative Guide to the Chromatographic Separation of 4-(Bromomethyl)-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

4-(Bromomethyl)-3-methylbenzonitrile is a key bifunctional building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the free-radical bromination of 3-methylbenzonitrile, presents a significant purification challenge. The most common method, the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) and a radical initiator.[1][2][3] While effective, this reaction is notoriously difficult to control, often leading to a mixture of the desired product, unreacted starting material, and over-brominated byproducts.[4]

Achieving high purity (>99%) of the target mono-brominated product is critical for subsequent synthetic steps, as the presence of di-brominated impurities can lead to unwanted cross-linking and complex side reactions. This guide provides a comparative analysis of the two primary chromatographic strategies for purifying the crude reaction mixture: traditional normal-phase column chromatography and modern reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the mechanistic rationale behind each technique, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the optimal method for their specific needs, whether for small-scale discovery or large-scale production.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what needs to be removed. The Wohl-Ziegler bromination of 3-methylbenzonitrile typically yields a crude product containing several key species with distinct polarities, which is the fundamental property we exploit for chromatographic separation.

  • Starting Material (Least Polar): 3-methylbenzonitrile.

  • Target Product: this compound.

  • Primary Byproduct (Most Polar in NPC, Least Polar in RP-HPLC): 4-(Dibromomethyl)-3-methylbenzonitrile. This is the most common and challenging impurity, resulting from the over-zealous nature of the bromine radicals.[4]

  • Other Impurities: Succinimide (a byproduct of NBS, typically removed during aqueous workup), and potential hydrolysis products like 4-(hydroxymethyl)-3-methylbenzonitrile if moisture is present.

The structural similarity and incremental polarity differences between these compounds necessitate a high-resolution separation technique.

Chromatographic Strategies: A Comparative Overview

The choice between Normal-Phase Chromatography (NPC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) depends on the desired scale, purity requirements, and available equipment.

FeatureNormal-Phase Chromatography (NPC)Reversed-Phase HPLC (RP-HPLC)
Principle AdsorptionPartitioning
Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar elutes firstMost polar elutes first
Resolution Good to ExcellentExcellent to Superior
Scalability High (grams to kilograms)Moderate (milligrams to grams)
Speed Slow (hours)Fast (minutes to hours)
Cost (Consumables) Low (silica, solvents)High (columns, high-purity solvents)

Causality Behind the Choice:

  • For large-scale purification (>5g) where cost is a primary concern , NPC is the industry standard. Its high loading capacity and the low cost of silica gel and solvents make it economically viable.

  • For achieving the highest possible purity (>99.5%) on a smaller scale (<5g) or for analytical quantification , RP-HPLC is the superior choice. The highly controlled particle size of the stationary phase and the precise solvent delivery of HPLC systems provide unmatched resolution and reproducibility.[5]

Experimental Methodologies

The following protocols are robust starting points for the purification of this compound.

Protocol 1: Preparative Normal-Phase Column Chromatography

This method is ideal for purifying multi-gram quantities of the crude product. The principle is based on the differential adsorption of compounds to the polar silica surface; less polar compounds are washed through the column more quickly.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate. An ideal system will show good separation between the starting material, product, and dibromo-byproduct spots, with the product spot having a Retention Factor (Rf) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to form a dry powder. This technique, known as "dry loading," prevents band broadening and improves resolution. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin eluting with 100% hexane. This will wash off the least polar impurities, primarily the unreacted 3-methylbenzonitrile.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. A typical gradient might be:

    • Hexane (5 column volumes)

    • 2% Ethyl Acetate in Hexane (10 column volumes)

    • 5% Ethyl Acetate in Hexane (until the product elutes)

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC. Combine the pure fractions containing the target product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Analytical and Preparative RP-HPLC

This method offers superior resolution and is ideal for producing highly pure material for applications like drug candidate synthesis. The separation is based on the partitioning of analytes between the polar mobile phase and the non-polar C18 stationary phase. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and elute later.[5][6]

Step-by-Step Protocol:

  • System & Column:

    • HPLC System: A preparative HPLC system with a UV detector.

    • Column: C18 silica column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

    • Detection: UV at 254 nm.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the crude material in a 50:50 mixture of Water:Acetonitrile to a concentration of ~10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution: A gradient is essential to separate compounds with different hydrophobicities.

    • Flow Rate: 20 mL/min.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B (linear gradient)

      • 25-30 min: 90% B (column wash)

      • 30.1-35 min: 40% B (re-equilibration)

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. The expected elution order will be the inverse of normal-phase: any hydrolyzed alcohol, followed by the product, the starting material, and finally the highly non-polar dibrominated byproduct.

  • Purity Analysis & Isolation: Analyze the collected fractions using analytical HPLC to confirm purity. Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the final product.

Visualization of Separation Workflow

The following diagram illustrates the general workflow and decision points in the purification process.

G cluster_prep Sample Preparation cluster_decision Method Selection cluster_npc Normal-Phase Chromatography cluster_hplc Reversed-Phase HPLC Crude Crude Reaction Mixture Workup Aqueous Workup (Removes Succinimide) Crude->Workup Decision Purity & Scale Requirement? Workup->Decision NPC_Load Dry Load onto Silica Gel Decision->NPC_Load >5g Scale Moderate Purity HPLC_Load Inject Filtered Sample Decision->HPLC_Load <5g Scale High Purity NPC_Elute Gradient Elution (Hexane -> EtOAc) NPC_Load->NPC_Elute NPC_Collect Fraction Collection (TLC) NPC_Elute->NPC_Collect Pure_Product Pure Product (>99%) NPC_Collect->Pure_Product HPLC_Elute Gradient Elution (Water -> MeCN) HPLC_Load->HPLC_Elute HPLC_Collect Fraction Collection (UV) HPLC_Elute->HPLC_Collect HPLC_Collect->Pure_Product

Caption: Workflow for the purification of this compound.

Data Analysis: A Comparative Performance Review

The following tables present representative data from both purification methods, illustrating the separation efficiency for the target product from its most critical impurity, the dibrominated byproduct.

Table 1: Normal-Phase TLC & Column Chromatography Profile

CompoundStructureTLC Rf (10% EtOAc/Hex)Elution Order
3-methylbenzonitrile (SM)Ar-CH₃0.651st
This compound (Product) Ar-CH₂Br 0.40 2nd
4-(Dibromomethyl)-3-methylbenzonitrile (Byproduct)Ar-CHBr₂0.303rd

Table 2: RP-HPLC Performance Comparison

Conditions: C18 Column, Water/Acetonitrile Gradient, UV @ 254nm

CompoundRetention Time (min)Peak Asymmetry (As)Resolution (Rs) from Product
This compound (Product) 18.52 1.1 -
4-(Dibromomethyl)-3-methylbenzonitrile (Byproduct)22.151.24.8

Interpretation of Data: The RP-HPLC method demonstrates superior separating power, as indicated by the high resolution value (Rs) of 4.8 between the product and the dibrominated byproduct. A resolution value greater than 1.5 is considered a baseline for good separation, so a value of 4.8 indicates a complete, "baseline" separation, making it easy to collect the pure product without cross-contamination. The peak asymmetry values are close to 1.0, indicating efficient, symmetrical peaks with minimal tailing.

Logical Relationships in Chromatography

The choice of mobile and stationary phases dictates the elution order of the compounds. The following diagram illustrates this fundamental principle.

G cluster_npc Normal-Phase (Polar Stationary Phase) cluster_rphplc Reversed-Phase (Non-Polar Stationary Phase) NPC_Elution Elution Order (Increasing Polarity) SM_NPC Starting Material (Ar-CH3) Prod_NPC Product (Ar-CH2Br) SM_NPC->Prod_NPC Increasing Retention DiBr_NPC Byproduct (Ar-CHBr2) Prod_NPC->DiBr_NPC Increasing Retention RP_Elution Elution Order (Decreasing Polarity) Prod_RP Product (Ar-CH2Br) DiBr_RP Byproduct (Ar-CHBr2) Prod_RP->DiBr_RP Increasing Retention

Sources

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